Myriceric acid B
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-6a-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-10-hydroxy-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H54O7/c1-34(2)17-18-38(33(44)45)19-20-39(23-46-32(43)12-8-24-7-10-27(40)28(41)21-24)25(26(38)22-34)9-11-30-36(5)15-14-31(42)35(3,4)29(36)13-16-37(30,39)6/h7-10,12,21,26,29-31,40-42H,11,13-20,22-23H2,1-6H3,(H,44,45)/b12-8+/t26-,29-,30+,31-,36-,37+,38-,39-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCSLJUDQLFLNO-YYGQYJBBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)COC(=O)C=CC6=CC(=C(C=C6)O)O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)COC(=O)/C=C/C6=CC(=C(C=C6)O)O)C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H54O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling Myriceric Acid B: A Technical Guide to its Synthesis and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myriceric acid B is a naturally occurring pentacyclic triterpenoid isolated from the plant Myrica cerifera, commonly known as wax myrtle. This class of compounds, specifically oleanane-type triterpenes, has garnered significant interest in the scientific community due to a wide range of biological activities. Preliminary research suggests that myriceric acids may possess valuable pharmacological properties, making them promising candidates for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the available information on the synthesis and isolation of this compound, including detailed experimental protocols and relevant quantitative data.
Chemical Profile and Structure
This compound belongs to the family of oleanane triterpenoids. While the exact structure of this compound is not as widely documented as some of its analogues, it is understood to be a derivative of 27-hydroxy-3-oxoolean-12-en-28-oic acid. Its closely related analogue, Myriceric acid A, is a caffeoyl ester at the C-27 position of this parent molecule, highlighting the potential for variations in esterification or other modifications in this compound. Another related compound isolated from Myrica cerifera is Myrica acid, with the structure 3β-hydroxy-1-oxoolean-11,13(18)-dien-28-oic acid.
Table 1: Physicochemical Properties of Related Triterpenoids from Myrica cerifera
| Property | Myrica Acid |
| Molecular Formula | C₃₀H₄₄O₄ |
| Melting Point | 274—277°C |
| Specific Rotation | [α]D +257° |
Isolation of this compound from Myrica cerifera
The primary method for obtaining this compound is through extraction and isolation from its natural source, Myrica cerifera. The following protocol is a generalized procedure based on established methods for isolating triterpenoid acids from this plant.
Experimental Protocol: Isolation and Purification
-
Plant Material Collection and Preparation:
-
Collect fresh twigs or bark of Myrica cerifera.
-
Air-dry the plant material at room temperature until brittle.
-
Grind the dried material into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Perform a cold maceration of the powdered plant material with methanol at room temperature for 48-72 hours. Repeat the extraction process three times to ensure maximum yield.
-
Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude methanolic extract in a mixture of ethyl acetate and water.
-
Separate the ethyl acetate layer, which will contain the less polar compounds, including triterpenoids.
-
Wash the ethyl acetate fraction with brine, dry over anhydrous sodium sulfate, and concentrate to dryness.
-
-
Acid-Base Extraction:
-
Dissolve the ethyl acetate soluble fraction in diethyl ether.
-
Extract the ethereal solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to separate the acidic compounds, including this compound.
-
Acidify the aqueous bicarbonate layer with dilute hydrochloric acid (HCl) to a pH of approximately 2-3.
-
Extract the acidified aqueous layer with diethyl ether. The ether layer will now contain the crude acidic fraction.
-
-
Chromatographic Purification:
-
Concentrate the ethereal extract containing the acidic compounds.
-
Subject the crude acidic fraction to column chromatography on silica gel.
-
Elute the column with a gradient solvent system, typically starting with chloroform and gradually increasing the polarity with methanol (e.g., CHCl₃:MeOH, 100:1 to 100:10 v/v).
-
Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate solvent system and visualizing with a suitable staining reagent (e.g., ceric sulfate spray followed by heating).
-
Fractions containing compounds with similar Rf values to known triterpenoid acids should be combined.
-
-
Final Purification:
-
Further purify the fractions containing this compound using repeated column chromatography or by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
-
Experimental Workflow for Isolation
An In-depth Technical Guide to Myriceric Acid B: Physicochemical Characteristics and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myriceric acid B is a naturally occurring triterpenoid that has garnered interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the physicochemical characteristics and biological activities of this compound, with a focus on its potential as an anti-HIV agent, an antioxidant, an aromatase inhibitor, and a cytotoxic compound. All quantitative data is presented in structured tables for clarity, and detailed experimental methodologies are provided for key cited bioassays.
Physicochemical Characteristics
This compound is a complex organic molecule with the molecular formula C39H54O7.[1] It is known to be soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2][3] The compound is a powder in its physical form.[3]
| Property | Value | Reference |
| CAS Number | 55497-79-5 | [1][2][3] |
| Molecular Formula | C39H54O7 | [1] |
| Molecular Weight | 634.9 g/mol | [3] |
| Physical Description | Powder | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2][3] |
| Source | Root barks of Myrica cerifera L. | [3] |
Biological Activities
This compound has demonstrated a range of biological activities, highlighting its potential as a lead compound for drug development.
| Biological Activity | IC50 Value | Target/Cell Line | Reference |
| HIV-1 Entry Inhibition | - | gp41 | [2] |
| DPPH Radical Scavenging | 21.8 µM | - | [2] |
| Aromatase Inhibition | 6.8 µM | - | [2] |
| Cytotoxicity | 3.9 µM | MOLT-3 cell line | [2] |
Anti-HIV-1 Activity
This compound has been identified as a potent inhibitor of HIV-1 entry, specifically targeting the gp41 protein.[2] The gp41 protein is a critical component of the HIV-1 fusion machinery, and its inhibition prevents the virus from entering host cells.
Antioxidant Activity
The compound exhibits significant antioxidant properties, as evidenced by its ability to scavenge DPPH (2,2-diphenyl-1-picrylhydrazyl) free radicals with an IC50 value of 21.8 µM.[2] This radical scavenging activity suggests that this compound could play a role in mitigating oxidative stress.
Aromatase Inhibition
This compound has been shown to inhibit aromatase activity with an IC50 value of 6.8 µM.[2] Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a therapeutic strategy in the treatment of hormone-dependent cancers.
Cytotoxic Activity
Furthermore, this compound has demonstrated cytotoxic effects against the MOLT-3 human T lymphoblast cell line, with an IC50 value of 3.9 µM.[2] This indicates its potential as an anticancer agent, particularly for certain types of leukemia.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative of the standard methods used to assess the biological activities of compounds like this compound.
HIV-1 Entry Inhibition Assay (gp41-Targeted)
A common method to assess the inhibition of HIV-1 entry targeting gp41 is a cell-based fusion assay.
Caption: Workflow for a typical HIV-1 entry inhibition assay.
Protocol:
-
Cell Preparation: Seed target cells (e.g., TZM-bl) expressing CD4, CXCR4, and CCR5 receptors into a 96-well plate.
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate solvent.
-
Incubation: Add the diluted compound to the cells and incubate for a short period. Then, add HIV-1 pseudovirions expressing the Env glycoprotein (containing gp41).
-
Fusion and Entry: Allow the virus to infect the cells for a specified time (e.g., 48 hours).
-
Quantification: Lyse the cells and measure the activity of a reporter gene (e.g., luciferase) that is expressed upon successful viral entry and integration.
-
Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to a no-drug control and determine the IC50 value.
DPPH Radical Scavenging Assay
This assay is a standard method for evaluating the antioxidant activity of a compound.
Caption: Workflow for the DPPH radical scavenging assay.
Protocol:
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation: Prepare various concentrations of this compound in methanol.
-
Reaction: Add the DPPH solution to each concentration of the sample. A control containing only DPPH and methanol is also prepared.
-
Incubation: Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is then determined.
Aromatase Inhibition Assay
A common method for assessing aromatase inhibition is a fluorometric assay.
Caption: Workflow for a fluorometric aromatase inhibition assay.
Protocol:
-
Reagent Preparation: Prepare solutions of human recombinant aromatase, a fluorogenic substrate, and a cofactor (NADPH).
-
Compound Incubation: In a 96-well plate, incubate the aromatase enzyme with various concentrations of this compound.
-
Reaction Initiation: Start the enzymatic reaction by adding the fluorogenic substrate and NADPH.
-
Fluorescence Measurement: Measure the increase in fluorescence over time using a microplate reader. The fluorescence is proportional to the amount of product formed.
-
Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. The percentage of inhibition is determined by comparing the rates to a control without the inhibitor, and the IC50 value is calculated.
Cytotoxicity Assay (MOLT-3 Cells)
The MTT assay is a widely used colorimetric assay to assess cell viability and cytotoxicity.
Caption: Workflow for a standard MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Plate MOLT-3 cells at a specific density in a 96-well plate.
-
Compound Treatment: Expose the cells to various concentrations of this compound and incubate for a defined period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
Currently, there is limited information available on the specific signaling pathways modulated by this compound. However, based on its known inhibitory activities, a conceptual pathway can be proposed.
Caption: Conceptual overview of the biological activities of this compound.
Further research is required to elucidate the precise molecular mechanisms and the downstream signaling cascades affected by the interaction of this compound with its targets.
Conclusion
This compound is a promising natural product with a diverse range of biological activities, including potent anti-HIV-1, antioxidant, aromatase inhibitory, and cytotoxic effects. This technical guide provides a foundational understanding of its physicochemical properties and biological potential. The detailed experimental protocols and structured data presentation are intended to support further research and development efforts aimed at harnessing the therapeutic potential of this compound. Future studies should focus on elucidating its complete chemical structure, detailed spectroscopic characterization, and the specific signaling pathways involved in its various biological effects.
References
An Examination of Early In Vitro Research on Myriceric Acid B
Despite a comprehensive review of available scientific literature, early in vitro studies on Myriceric acid B are exceptionally limited. The current body of research is insufficient to construct an in-depth technical guide or whitepaper that meets the detailed requirements of summarizing extensive quantitative data, outlining experimental protocols, and visualizing signaling pathways.
The primary and sole finding of note is the identification of this compound as a compound isolated from the root bark of Myrica cerifera L. This compound has been noted for its cytotoxic activity against the MOLT-3 human T lymphoblast cell line, which is derived from a patient with acute lymphoblastic leukemia.[1] The MOLT-3 cell line is a common model in cancer research for studying T-cell leukemia and related immune system disorders.[1]
However, this initial finding is not supported by a broader base of in vitro research. There is a significant lack of publicly available data regarding:
-
Quantitative Cytotoxicity Data: Beyond the initial observation of cytotoxic activity, specific metrics such as IC50 or EC50 values from multiple studies are not available in the reviewed literature.
-
Experimental Protocols: Detailed methodologies for the isolation of this compound and the execution of the cytotoxicity assays are not sufficiently described to be replicated.
-
Mechanism of Action: There is no information on the molecular mechanisms through which this compound exerts its cytotoxic effects.
-
Signaling Pathway Involvement: No studies were found that investigate the impact of this compound on any cellular signaling pathways.
It is important to distinguish this compound from other compounds with similar names that are more extensively studied, such as Myristic acid and Myricetin. Myristic acid is a saturated fatty acid with a range of documented in vitro activities, including anti-inflammatory and antibacterial properties, and it is known to be involved in cellular signaling through protein myristoylation. Myricetin, a flavonoid, has been investigated for its anticancer potential, including its influence on pathways like PI3K/Akt/mTOR. The research on these compounds should not be confused with or extrapolated to this compound.
Due to the absence of foundational in vitro data, the creation of structured data tables and Graphviz diagrams for signaling pathways and experimental workflows, as requested, is not feasible at this time. Further primary research is required to elucidate the in vitro pharmacological profile of this compound.
References
An In-depth Technical Guide to the Solubility of Myristic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of myristic acid, a saturated fatty acid with the chemical formula CH₃(CH₂)₁₂COOH. Due to the lack of specific data for "Myriceric acid B," this document focuses on myristic acid, a compound with substantial available research, which may be the intended subject of inquiry. Myristic acid, also known as tetradecanoic acid, is a white crystalline solid that is a component of many animal and vegetable fats.[1][2][3] Its solubility is a critical parameter in various applications, including pharmaceuticals, cosmetics, and food science.
Quantitative Solubility Data
The solubility of myristic acid varies significantly across different solvents, a key consideration for its application and formulation. The following table summarizes the available quantitative and qualitative solubility data for myristic acid in several common laboratory solvents.
| Solvent | Solubility | Temperature (°C) | Notes |
| Water | 13 mg/L | 0 | Very slightly soluble.[4] |
| 20 mg/L | 20 | Very slightly soluble.[4] | |
| 24 mg/L | 30 | Very slightly soluble.[4] | |
| 33 mg/L | 60 | Very slightly soluble.[4] | |
| Ethanol | Soluble | Room Temperature | [3] |
| Ether | Soluble | Room Temperature | [3] |
| Chloroform | Soluble | Room Temperature | [3] |
| Acetone | 2.75 g/100 g | 0 | Soluble.[4] |
| 15.9 g/100 g | 20 | Soluble.[4] | |
| 42.5 g/100 g | 30 | Soluble.[4] | |
| Acetates | Soluble | Not Specified | [5] |
| Benzene | Soluble | Not Specified | [5] |
| Haloalkanes | Soluble | Not Specified | [5] |
| Phenyls | Soluble | Not Specified | [5] |
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The following are generalized protocols for qualitative and quantitative solubility assessment.
1. Qualitative Solubility Determination
This method provides a rapid assessment of a compound's solubility in various solvents.
-
Procedure:
-
Place approximately 25 mg of the solid sample (myristic acid) into a clean, dry test tube.[6]
-
Add 0.5 mL of the desired solvent to the test tube.[6]
-
Vigorously agitate the mixture by tapping the tube or using a vortex mixer for a set period (e.g., 1-2 minutes).[7]
-
Visually inspect the solution. A compound is considered soluble if it forms a clear solution with no visible solid particles.[8] If the compound is insoluble, the process can be repeated with gentle heating, noting any changes in solubility with temperature.
-
2. Quantitative Solubility Determination (Equilibrium Solubility Method)
This method determines the concentration of a saturated solution of the compound at a specific temperature.
-
Procedure:
-
Add an excess amount of myristic acid to a known volume of the solvent in a sealed container to create a slurry.
-
Agitate the mixture at a constant temperature using a shaker or magnetic stirrer until equilibrium is reached. The time to reach equilibrium can vary from hours to days and should be determined experimentally.[9]
-
Once equilibrium is achieved, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved by filtration through a syringe filter compatible with the solvent.
-
Analyze the concentration of myristic acid in the supernatant using a suitable analytical technique, such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or titration.
-
The solubility is then expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for determining the solubility of a compound like myristic acid.
References
- 1. Myristic acid: Description, Preparation method and Main application_Chemicalbook [chemicalbook.com]
- 2. Chempri [chempri.com]
- 3. MYRISTIC ACID - Ataman Kimya [atamanchemicals.com]
- 4. Myristic acid - Wikipedia [en.wikipedia.org]
- 5. Acids & Fatty Acids - Myristic Acid [unicareingredients.com]
- 6. www1.udel.edu [www1.udel.edu]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Myricetin in Cell Culture
A Note on Terminology: Initial searches for "Myriceric acid B" did not yield significant results for a compound with that specific name in the context of cell culture experiments. However, the search results consistently highlighted the well-researched flavonoid, Myricetin , which possesses significant anti-cancer properties. It is highly probable that the intended compound of interest is Myricetin. This document will, therefore, focus on the experimental protocols and cellular effects of Myricetin.
Myricetin is a naturally occurring flavonol found in various fruits, vegetables, and beverages like tea and red wine.[1][2] It has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and notably, anticancer effects against various cancer cell lines.[2][3][4] These application notes provide detailed protocols for investigating the effects of Myricetin on cancer cells in vitro, with a focus on its pro-apoptotic and anti-proliferative activities.
Overview of Myricetin's Bioactivity in Cancer Cells
Myricetin has been shown to inhibit the proliferation of various cancer cells and induce programmed cell death (apoptosis).[2][4][5] Its mechanisms of action are multifaceted and involve the modulation of key cellular signaling pathways.
Key Effects:
-
Induction of Apoptosis: Myricetin promotes apoptosis in cancer cells by regulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[1][6] It can activate both the intrinsic (mitochondrial) and extrinsic apoptotic pathways.[3]
-
Cell Cycle Arrest: Myricetin can cause cell cycle arrest at different phases, such as the G2/M phase, thereby inhibiting cancer cell proliferation.[3]
-
Inhibition of Signaling Pathways: A primary mechanism of Myricetin's action is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[6][7][8] It also modulates the Mitogen-Activated Protein Kinase (MAPK) pathway, including JNK and ERK.[1]
-
Autophagy Modulation: In some cancer cell types, Myricetin has been observed to induce autophagy, a cellular self-degradation process, which can contribute to its anticancer effects.[6]
Experimental Protocols
The following are detailed protocols for common assays used to evaluate the effects of Myricetin on cancer cells in culture.
Cell Culture and Myricetin Treatment
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, AGS, SK-BR-3)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Myricetin (powder)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding: Plate the cancer cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction) at a predetermined density to achieve 70-80% confluency at the time of treatment.
-
Myricetin Stock Solution: Prepare a stock solution of Myricetin (e.g., 100 mM) by dissolving it in DMSO. Store the stock solution at -20°C.
-
Treatment: The following day, replace the culture medium with fresh medium containing various concentrations of Myricetin. A vehicle control (DMSO alone) should always be included. The final DMSO concentration should typically be less than 0.1% to avoid solvent toxicity.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
-
Microplate reader
Protocol:
-
Following the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Protocol:
-
Harvest the cells by trypsinization and collect the culture supernatant to include any detached cells.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate to assess the effect of Myricetin on signaling pathways.
Materials:
-
Treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Bax, anti-Bcl-2, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
SDS-PAGE: Denature the protein lysates and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Data Presentation
Table 1: Effect of Myricetin on Cancer Cell Viability
| Cell Line | Myricetin Concentration (µM) | Incubation Time (h) | % Cell Viability (Mean ± SD) | Reference |
| MIA PaCa-2 | 25 | 24 | ~50% | [7] |
| Panc-1 | 25 | 24 | ~60% | [7] |
| S2-013 | 25 | 24 | ~55% | [7] |
| AGS | 15 | 24 | ~75% | [6] |
| AGS | 25 | 24 | ~50% | [6] |
| MDA-MB-231 | 1 | 72 | 49.0 ± 17.5% | [9] |
Table 2: Effect of Myricetin on Apoptotic Cell Population in Breast Cancer Cells
| Treatment | % Apoptotic Cells (Mean ± SD) | Reference |
| Control | 28.93% | [3] |
| Myricetin | 39.94% | [3] |
Signaling Pathways and Experimental Workflows
Myricetin-Induced Apoptosis via PI3K/Akt/mTOR Pathway Inhibition
Myricetin has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell survival and proliferation.[6][7][8] Inhibition of this pathway by Myricetin leads to decreased phosphorylation of Akt and mTOR, ultimately promoting apoptosis.[6] This is often accompanied by an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[6]
References
- 1. Myricetin induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in SK-BR-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Myricetin: A Significant Emphasis on Its Anticancer Potential via the Modulation of Inflammation and Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Mechanisms of the Action of Myricetin in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Myricetin induces apoptosis and autophagy in human gastric cancer cells through inhibition of the PI3K/Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myricetin Induces Pancreatic Cancer Cell Death via the Induction of Apoptosis and Inhibition of the Phosphatidylinositol 3-Kinase (PI3K) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Myricetin-induced apoptosis in triple-negative breast cancer cells through inhibition of the PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of Myristic Acid
A Note on Terminology: Initial searches for "Myriceric acid B" did not yield a recognized chemical entity. It is highly probable that this term is a typographical error for Myristic Acid , a well-documented saturated fatty acid. Therefore, these application notes and protocols focus on the quantitative analysis of Myristic Acid (Tetradecanoic Acid).
Introduction
Myristic acid, a 14-carbon saturated fatty acid (14:0), is a vital component of cellular lipids and plays a significant role in various biological processes.[1] It is found in a wide array of animal and vegetable fats, including nutmeg butter, coconut oil, palm kernel oil, and butterfat.[1] Beyond its structural role in cell membranes, myristic acid is a key substrate in protein N-myristoylation, a lipid modification that influences protein localization, stability, and function in critical signaling pathways.[2][3] Accurate quantification of myristic acid in biological matrices is therefore essential for researchers in drug development, metabolic disease, and cell biology to understand its physiological and pathological roles.
These application notes provide detailed protocols for the quantification of myristic acid in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
The quantification of myristic acid in complex biological samples like plasma, serum, cells, and tissues typically requires a multi-step process involving extraction, derivatization (especially for GC-MS), and chromatographic separation coupled with mass spectrometric detection.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a classic and robust technique for fatty acid analysis. It offers high chromatographic resolution, but often requires derivatization to convert the non-volatile fatty acids into volatile esters, such as fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters.[4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method has gained popularity due to its high sensitivity and specificity, often allowing for the analysis of underivatized fatty acids.[5] Reversed-phase chromatography is commonly employed for separation.
Quantitative Data Summary
The following tables summarize typical performance characteristics of analytical methods for myristic acid quantification. The exact values can vary depending on the specific matrix, instrumentation, and protocol used.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 25 ng/mL |
| Linearity (R²) | > 0.99 |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Recovery | 85 - 115% |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Performance
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.05 - 5 ng/mL |
| Limit of Quantification (LOQ) | 0.1 - 10 ng/mL |
| Linearity (R²) | > 0.99 |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 10% |
| Recovery | 90 - 110% |
Experimental Protocols
Protocol 1: Quantification of Myristic Acid in Human Plasma by GC-MS
This protocol describes the analysis of myristic acid as its pentafluorobenzyl (PFB) ester derivative using negative chemical ionization (NCI) GC-MS, a highly sensitive method.
1. Materials and Reagents:
-
Myristic acid standard
-
Myristic acid-d27 (internal standard)
-
Pentafluorobenzyl bromide (PFB-Br)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (HPLC grade)
-
Isooctane (HPLC grade)
-
Methanol (HPLC grade)
-
Hexane (HPLC grade)
-
Human plasma samples
2. Sample Preparation (Lipid Extraction and Derivatization):
-
To 100 µL of human plasma, add 10 µL of the internal standard solution (Myristic acid-d27).
-
Perform a liquid-liquid extraction using a mixture of hexane and isopropanol (3:2, v/v). Vortex vigorously and centrifuge to separate the layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of a 1:1 mixture of PFB-Br and DIPEA in acetonitrile.
-
Incubate at 60°C for 30 minutes to form the PFB esters.
-
Evaporate the derivatization reagents to dryness under nitrogen.
-
Reconstitute the sample in 100 µL of isooctane for GC-MS analysis.
3. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector Temperature: 280°C
-
Oven Program: Start at 150°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Ionization Mode: Negative Chemical Ionization (NCI)
-
Source Temperature: 150°C
-
Quadrupole Temperature: 150°C
-
Monitored Ions (SIM mode):
-
Myristic acid-PFB: m/z 227
-
Myristic acid-d27-PFB: m/z 254
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the myristic acid derivative to the internal standard against the concentration of the myristic acid standards.
-
Determine the concentration of myristic acid in the plasma samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Quantification of Free Myristic Acid in Cell Culture by UPLC-MS/MS
This protocol outlines a "dilute-and-shoot" method for the rapid analysis of underivatized myristic acid in cell lysates using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry.
1. Materials and Reagents:
-
Myristic acid standard
-
Myristic acid-d3 (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Cell culture samples
2. Sample Preparation:
-
Harvest cells and lyse them using a suitable buffer.
-
To 50 µL of cell lysate, add 150 µL of ice-cold methanol containing the internal standard (Myristic acid-d3).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.
3. UPLC-MS/MS Conditions:
-
UPLC System: Waters ACQUITY UPLC I-Class or equivalent
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 50% B, increase to 98% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 2.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
MRM Transitions:
-
Myristic acid: Precursor ion m/z 227.2 -> Product ion m/z 227.2 (for quantification)
-
Myristic acid-d3: Precursor ion m/z 230.2 -> Product ion m/z 230.2
-
4. Data Analysis:
-
Quantify myristic acid using a calibration curve generated from the peak area ratios of the analyte to the internal standard versus concentration.
Diagrams
References
- 1. Myristic acid - Wikipedia [en.wikipedia.org]
- 2. Myristoylation: An Important Protein Modification in the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myristoylation - Wikipedia [en.wikipedia.org]
- 4. Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples - ProQuest [proquest.com]
- 5. MRM Based Free Fatty Acids Profiling in Human Plasma and Serum Using LC-MS/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Application Note: High-Performance Liquid Chromatography for the Analysis of Myristic Acid
Introduction
Myristic acid, also known as tetradecanoic acid, is a saturated fatty acid found in a variety of animal and vegetable fats, notably in nutmeg, palm kernel oil, and coconut oil.[1][2] Its quantification is crucial in food science, cosmetics, and pharmaceutical research for quality control and formulation development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of myristic acid. While the user requested a method for "Myriceric acid B," this appears to be a non-standard name. Based on phytochemical nomenclature, it is presumed the user is referring to Myristic Acid, a key constituent of Myristica fragrans.
Principle
This method employs reversed-phase HPLC with UV detection for the separation and quantification of myristic acid. The non-polar nature of the C18 stationary phase allows for the retention of the fatty acid, while a gradient elution with a mobile phase consisting of acetonitrile and water ensures efficient separation from other components.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate analysis and to prevent column contamination.
a. For Oils and Fats:
-
Weigh accurately 100 mg of the oil or fat sample into a screw-capped test tube.
-
Add 5 mL of 2 M methanolic KOH.
-
Heat the mixture at 70°C for 1 hour in a water bath to saponify the triglycerides.
-
Cool the solution to room temperature and add 5 mL of 1 M HCl to acidify the mixture (pH ~2), which protonates the fatty acid salts.
-
Extract the fatty acids by adding 5 mL of hexane and vortexing for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Transfer the upper hexane layer containing the fatty acids to a new tube.
-
Evaporate the hexane under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase (initial conditions).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
b. For Solid Samples (e.g., plant material):
-
Grind the sample to a fine powder.
-
Accurately weigh 1 g of the powdered sample into a flask.
-
Perform a Soxhlet extraction with 150 mL of hexane for 6 hours to extract the lipids.
-
Evaporate the hexane from the extract using a rotary evaporator.
-
Proceed with the saponification and extraction steps as described for oils and fats (section 1.a).
HPLC Instrumentation and Conditions
Table 1: HPLC Parameters for Myristic Acid Analysis
| Parameter | Value |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-5 min: 70% B; 5-25 min: 70-100% B; 25-30 min: 100% B; 30.1-35 min: 70% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 20 µL |
| Detector | UV-Vis Detector |
| Detection Wavelength | 210 nm |
| Run Time | 35 minutes |
Data Presentation
Quantitative analysis of myristic acid requires the creation of a calibration curve using a certified reference standard.
Table 2: Example Calibration Data for Myristic Acid Quantification
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | 150234 |
| 25 | 375589 |
| 50 | 751123 |
| 100 | 1502245 |
| 250 | 3755612 |
| 500 | 7511224 |
| Correlation Coefficient (r²) | 0.9998 |
| Limit of Detection (LOD) | 2 µg/mL |
| Limit of Quantification (LOQ) | 7 µg/mL |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the analytical process, from sample preparation to data analysis.
Caption: Workflow for HPLC analysis of Myristic Acid.
Signaling Pathway (Illustrative)
While myristic acid itself is not part of a signaling pathway in the classical sense, it is a key component in fatty acid metabolism. The following diagram illustrates a simplified overview of fatty acid biosynthesis.
Caption: Simplified overview of fatty acid biosynthesis.
Conclusion
The described HPLC method provides a reliable and reproducible approach for the quantification of myristic acid in various sample matrices. The sample preparation protocol ensures the effective extraction of fatty acids, and the chromatographic conditions allow for excellent separation and detection. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of fatty acids.
References
Application of Myriceric Acid B in Cancer Research: Current Landscape
Researchers, scientists, and drug development professionals should be aware that comprehensive data on the application of Myriceric acid B in cancer research is currently limited in publicly available scientific literature. While preliminary data suggests potential cytotoxic activity, in-depth studies detailing its mechanism of action, effects on signaling pathways, and established experimental protocols are not sufficiently documented to provide extensive application notes at this time.
A search of available scientific databases reveals that this compound has been noted for its cytotoxic effects on the MOLT-3 human leukemia cell line, with a reported IC50 value of 3.9 µM[1]. This suggests a potential for this compound to inhibit the proliferation of these cancer cells. Additionally, this compound has been identified as a scavenger of DPPH free radicals, indicating antioxidant properties, and as an inhibitor of the enzyme aromatase, which is a target in some forms of breast cancer therapy[1].
However, beyond this initial screening data, there is a notable absence of peer-reviewed research articles that elaborate on the broader applications of this compound in oncology. Key information that is currently unavailable includes:
-
Detailed mechanisms of action in various cancer cell types.
-
Identification of specific cellular signaling pathways modulated by this compound.
-
Comprehensive quantitative data from in vitro and in vivo cancer models.
-
Standardized experimental protocols for its use in cancer research.
It is important to distinguish this compound from other similarly named compounds that have been more extensively studied in the context of cancer research, such as Myricetin and Myristic Acid . These are distinct chemical entities and their biological activities should not be extrapolated to this compound.
-
Myricetin , a flavonoid, has been shown to induce apoptosis and autophagy in various cancer cells by modulating signaling pathways such as PI3K/Akt/mTOR and MAPK[2][3][4][5][6][7].
-
Myristic Acid , a saturated fatty acid, has been investigated for its role in cellular signaling and its potential links to cancer, though its effects are complex and context-dependent[8][9][10].
Preliminary Data on this compound
The following table summarizes the limited quantitative data found for this compound.
| Assay | Cell Line | Result (IC50) | Reference |
| Cytotoxicity | MOLT-3 (Human Leukemia) | 3.9 µM | [1] |
| DPPH Radical Scavenging | - | 21.8 µM | [1] |
| Aromatase Inhibition | - | 6.8 µM | [1] |
Experimental Protocols
Due to the lack of detailed published studies, standardized experimental protocols for the application of this compound in cancer research cannot be provided. Researchers interested in investigating this compound would need to develop and optimize their own protocols for assays such as:
-
Cell Viability and Cytotoxicity Assays: To determine the dose-dependent effects of this compound on various cancer cell lines. Standard methods like MTT, XTT, or CellTiter-Glo assays could be adapted.
-
Apoptosis and Cell Cycle Analysis: To investigate the mechanisms of cell death induced by this compound, techniques like Annexin V/Propidium Iodide staining followed by flow cytometry, and cell cycle analysis using DNA content staining would be necessary.
-
Western Blotting: To probe the effect of this compound on the expression and phosphorylation status of key proteins involved in cancer-related signaling pathways.
-
In vivo Tumor Models: Should in vitro studies show promise, xenograft or syngeneic mouse models would be required to evaluate the anti-tumor efficacy of this compound in a living organism.
Signaling Pathway Visualization
As the specific signaling pathways targeted by this compound in cancer cells have not been elucidated, a diagrammatic representation cannot be accurately generated at this time.
Logical Workflow for Future Research
For researchers interested in exploring the potential of this compound in cancer, a logical experimental workflow would be as follows:
References
- 1. This compound | CAS:55497-79-5 | Manufacturer ChemFaces [chemfaces.com]
- 2. Myricetin induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in SK-BR-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Myricetin: A Significant Emphasis on Its Anticancer Potential via the Modulation of Inflammation and Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of the Action of Myricetin in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Myricetin induces apoptosis and autophagy in human gastric cancer cells through inhibition of the PI3K/Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. oncotarget.com [oncotarget.com]
- 10. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols: Myriceric Acid B as a Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myriceric acid B is a naturally occurring triterpenoid that has garnered significant interest within the scientific community due to its diverse biological activities. As a molecular probe, it offers the potential to investigate several key cellular processes, including viral entry, enzymatic activity, and cell viability. These application notes provide a comprehensive overview of the use of this compound as a molecular probe, complete with detailed experimental protocols and a summary of its quantitative biological activities.
Biological Activities of this compound
This compound has been demonstrated to exhibit inhibitory effects across various biological assays. The following table summarizes the key quantitative data regarding its activity.
| Biological Target/Activity | Cell Line/System | IC50 Value | Reference |
| HIV-1 Entry Inhibition (targeting gp41) | - | Potent Inhibition | [1] |
| Aromatase Inhibition | - | 6.8 µM | [1] |
| DPPH Free Radical Scavenging | - | 21.8 µM | [1] |
| Cytotoxicity | MOLT-3 | 3.9 µM | [1] |
Inferred Signaling Pathways
Direct studies on the signaling pathways modulated by this compound are limited. However, based on its structural similarity to other well-studied pentacyclic triterpenoids such as oleanolic acid, ursolic acid, and betulinic acid, it is plausible to infer its involvement in similar cellular signaling cascades. These related compounds are known to modulate pathways critical to cell survival, proliferation, inflammation, and apoptosis.[2][3][4]
PI3K/Akt/mTOR Signaling Pathway
Pentacyclic triterpenoids frequently exert their effects by modulating the PI3K/Akt/mTOR pathway, which is central to cell growth, proliferation, and survival.[2][4] this compound, through its cytotoxic activity, may inhibit this pathway, leading to the induction of apoptosis.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation and cell survival. Many triterpenoids have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines and promoting apoptosis in cancer cells.[3]
Mitochondrial Apoptosis Pathway
The cytotoxic effects of this compound against cancer cell lines like MOLT-3 suggest the induction of apoptosis. Triterpenoids are known to trigger the intrinsic, or mitochondrial, pathway of apoptosis. This involves the regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[3][5]
Experimental Protocols
The following are detailed protocols for assays in which this compound has shown activity. These protocols are based on standard methodologies and can be adapted for specific experimental needs.
HIV-1 Entry Inhibition Assay (gp41-mediated fusion)
This protocol is adapted for a small molecule inhibitor and utilizes a luciferase reporter gene assay in TZM-bl cells. TZM-bl cells express CD4, CCR5, and CXCR4 and contain integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR.
-
TZM-bl cells
-
HIV-1 Env-pseudotyped virus
-
This compound
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
DEAE-Dextran
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
-
Cell Preparation:
-
Culture TZM-bl cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
On the day before the assay, seed 1 x 10^4 TZM-bl cells per well in a 96-well plate and incubate overnight.
-
-
Inhibitor and Virus Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Dilute the HIV-1 Env-pseudotyped virus stock in culture medium to a concentration that yields a reproducible luciferase signal.
-
-
Inhibition Assay:
-
In a separate 96-well plate, mix equal volumes of the diluted this compound and the diluted virus.
-
Include control wells with virus only (positive control) and cells only (background control).
-
Incubate the virus-inhibitor mixture at 37°C for 1 hour.
-
Remove the medium from the TZM-bl cells and add the virus-inhibitor mixture to the respective wells.
-
Add DEAE-Dextran to a final concentration of 15 µg/mL to enhance infection.
-
Incubate the plates at 37°C for 48 hours.
-
-
Luminescence Measurement:
-
After incubation, remove the supernatant from each well.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Read the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (cells only) from all readings.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Luminescence with inhibitor / Luminescence without inhibitor)] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Aromatase Inhibition Assay
This is a cell-free, fluorescence-based assay that measures the conversion of a non-fluorescent substrate to a fluorescent product by aromatase.
-
Human recombinant aromatase
-
Fluorogenic aromatase substrate
-
NADPH
-
This compound
-
Assay buffer
-
96-well black plates
-
Fluorescence microplate reader
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO and perform serial dilutions in assay buffer.
-
Prepare working solutions of aromatase, substrate, and NADPH in assay buffer according to the kit manufacturer's instructions.
-
-
Inhibition Assay:
-
In a 96-well black plate, add the diluted this compound to the respective wells.
-
Add the aromatase solution to all wells except the blank.
-
Include control wells with enzyme only (positive control) and buffer only (blank).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the substrate and NADPH solution to all wells.
-
Incubate the plate at 37°C, protected from light, for the time specified by the assay kit.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the blank fluorescence from all readings.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value.
-
DPPH Free Radical Scavenging Assay
This spectrophotometric assay measures the ability of an antioxidant to scavenge the stable DPPH radical.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
This compound
-
96-well plates
-
Spectrophotometer
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM).
-
Prepare a stock solution of this compound in a suitable solvent and perform serial dilutions.
-
-
Scavenging Assay:
-
In a 96-well plate, add the diluted this compound to the respective wells.
-
Add the DPPH solution to all wells.
-
Include a control well with DPPH and solvent (no inhibitor).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of DPPH scavenging activity: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] * 100
-
Determine the IC50 value.
-
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
MOLT-3 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO or other solubilization solution
-
96-well cell culture plates
-
Spectrophotometer
-
Cell Preparation:
-
Culture MOLT-3 cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells into a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well.
-
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted compound to the cells.
-
Include control wells with cells and medium only (untreated control).
-
Incubate the plate for 24 to 72 hours at 37°C.
-
-
MTT Addition and Solubilization:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add a solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability: % Viability = (Absorbance of treated cells / Absorbance of untreated cells) * 100
-
Determine the IC50 value.
-
Conclusion
This compound is a versatile molecular probe with demonstrated activities in several key biological areas. Its ability to inhibit HIV-1 entry, aromatase activity, and cancer cell proliferation, coupled with its antioxidant properties, makes it a valuable tool for researchers in drug discovery and molecular biology. The protocols and data presented here provide a foundation for utilizing this compound to explore complex biological systems and to potentially develop new therapeutic agents. Further research is warranted to fully elucidate its mechanisms of action and to explore its full potential as a molecular probe.
References
- 1. mdpi.com [mdpi.com]
- 2. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer effect of ursolic acid via mitochondria-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Betulinic acid induces autophagy-mediated apoptosis through suppression of the PI3K/AKT/mTOR signaling pathway and inhibits hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Betulinic acid induces apoptosis by regulating PI3K/Akt signaling and mitochondrial pathways in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Myristic Acid Assay Development and Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristic acid, a 14-carbon saturated fatty acid, is a bioactive lipid with a growing body of research highlighting its diverse physiological roles. It is involved in crucial cellular processes such as protein acylation (N-myristoylation), which modulates protein function and localization.[1][2][3] Emerging evidence demonstrates the therapeutic potential of myristic acid in various disease contexts, including metabolic disorders, inflammation, and cancer.[4][5][6][7]
These application notes provide a comprehensive overview of assay development and screening protocols to investigate the biological activities of myristic acid. The described methodologies are intended to guide researchers in exploring its mechanisms of action and identifying novel therapeutic applications.
Biological Activities and Signaling Pathways
Myristic acid exhibits a range of biological activities, primarily linked to its anti-inflammatory and metabolic regulatory properties.
Anti-inflammatory Effects: Myristic acid has been shown to exert anti-inflammatory effects by modulating the NF-κB pathway.[5][6] It can downregulate the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in response to inflammatory stimuli like lipopolysaccharide (LPS).[6]
Metabolic Regulation: In the context of type 2 diabetes, myristic acid has been demonstrated to improve hyperglycemia.[4] This effect is partly attributed to its ability to increase the levels of diacylglycerol kinase (DGK) δ, an enzyme implicated in glucose uptake in muscle cells.[4][8] Chronic administration of myristic acid has been shown to ameliorate glucose tolerance and reduce insulin-responsive blood glucose levels in animal models.[4]
Data Presentation: In Vitro and In Vivo Activity of Myristic Acid
The following tables summarize key quantitative data from preclinical studies on myristic acid.
Table 1: In Vitro Anti-inflammatory Activity of Myristic Acid
| Cell Line | Stimulant | Myristic Acid Concentration | Effect | Reference |
| J774A.1 Macrophages | LPS | 12.5-200 µg/mL | Increased IL-10 production (58%) | [5] |
| BV-2 Microglial Cells | LPS | Not specified | Downregulated IL-1β, IL-6, and TNF-α expression | [6] |
Table 2: In Vivo Anti-inflammatory and Antinociceptive Effects of Myristic Acid
| Animal Model | Assay | Myristic Acid Dosage (oral) | ED50 | Reference |
| Mice | Acute TPA-induced ear edema | 12.5-100 mg/kg | 62 mg/kg | [5][9] |
| Mice | Chronic TPA-induced ear edema | 12.5-100 mg/kg | 77 mg/kg | [5][9] |
| Mice | Acetic acid-induced abdominal contortions | Not specified | 32 mg/kg | [5] |
Table 3: In Vivo Metabolic Effects of Myristic Acid
| Animal Model | Treatment | Key Findings | Reference |
| NSY Mice (Type 2 Diabetes model) | 300 mg/kg orally, every other day | Ameliorated glucose tolerance (24-28% decrease in blood glucose), Reduced insulin-responsive blood glucose levels (~20% decrease) | [4] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathway influenced by myristic acid and a general workflow for screening its anti-inflammatory activity.
Caption: Myristic Acid Inhibition of the NF-κB Signaling Pathway.
Caption: Experimental Workflow for Screening Anti-inflammatory Activity.
Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Assay in Macrophages
Objective: To evaluate the effect of myristic acid on the production of pro-inflammatory cytokines in LPS-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or J774A.1)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Myristic acid (stock solution prepared in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: The following day, remove the medium and replace it with fresh medium containing various concentrations of myristic acid (e.g., 10, 50, 100, 200 µM). Include a vehicle control (DMSO). Incubate for 2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 1000 rpm for 10 minutes. Carefully collect the supernatant for cytokine analysis.
-
Cytokine Measurement: Determine the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of myristic acid compared to the LPS-only treated cells.
Protocol 2: Western Blot Analysis of NF-κB Pathway
Objective: To investigate the effect of myristic acid on the activation of the NF-κB signaling pathway.
Materials:
-
Cells and reagents from Protocol 1
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against phospho-p65, total p65, IκBα, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed macrophages in 6-well plates and treat with myristic acid and LPS as described in Protocol 1 (steps 1-4), but for a shorter incubation time post-LPS stimulation (e.g., 30-60 minutes) to capture peak NF-κB activation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. b. Separate proteins by electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with primary antibodies overnight at 4°C. f. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and add the chemiluminescent substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the levels of phospho-p65 and IκBα to their respective total proteins or the loading control.
Conclusion
The provided protocols and data offer a foundational framework for researchers to investigate the therapeutic potential of myristic acid. By utilizing these assays, scientists can further elucidate the molecular mechanisms underlying its biological activities and explore its utility in drug development programs for inflammatory and metabolic diseases. Careful optimization of these protocols for specific experimental systems is recommended to ensure robust and reproducible results.
References
- 1. [New regulatory and signal functions for myristic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Chronic administration of myristic acid improves hyperglycaemia in the Nagoya-Shibata-Yasuda mouse model of congenital type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Anti-inflammatory effects of myristic acid mediated by the NF-κB pathway in lipopolysaccharide-induced BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Myristic acid selectively augments β‐tubulin levels in C2C12 myotubes via diacylglycerol kinase δ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Myriceric Acid B Solubility
Disclaimer: The term "Myriceric Acid B" is not a standard nomenclature found in scientific literature. This guide provides solubility enhancement strategies for poorly water-soluble compounds, with a focus on Myristic Acid, a 14-carbon saturated fatty acid, due to the similarity in name.[1][2][3] The principles and protocols outlined here are broadly applicable to many hydrophobic molecules used in research.
Troubleshooting Guide
Q1: My compound is not dissolving in my aqueous buffer. What is the problem?
A1: The primary issue is likely the hydrophobic nature of the compound. Myristic acid, for example, is a long-chain saturated fatty acid that is practically insoluble in water.[1][3][4] Its long hydrocarbon tail prevents favorable interactions with polar water molecules. The crystalline structure of the solid compound may also require significant energy to break down before it can dissolve.
Q2: I'm seeing a precipitate form after adding my stock solution to my cell culture medium. What can I do?
A2: This is a common issue when a compound dissolved in an organic solvent is introduced to an aqueous environment. Here are several troubleshooting steps:
-
Reduce the Final Concentration: The concentration in your medium may be exceeding the compound's solubility limit in that specific environment. Try a lower final concentration.
-
Use a Carrier Protein: For fatty acids like myristic acid, complexing them with Bovine Serum Albumin (BSA) can significantly improve their stability and bioavailability in cell culture media.[5]
-
Increase the Serum Percentage: If your experiment allows, increasing the percentage of Fetal Bovine Serum (FBS) in your media can help, as serum albumins will act as natural carriers.
-
Optimize Solvent Dilution: When adding the stock solution, vortex or stir the medium to ensure rapid and even dispersion, which can prevent localized high concentrations and precipitation.
Q3: Can I use heat to help dissolve my compound?
A3: Gentle heating can be an effective way to dissolve fatty acids and other hydrophobic compounds in organic solvents or when preparing fatty acid-BSA complexes. For instance, preparing a sodium salt of a fatty acid in NaOH often requires heating to around 70°C.[6] However, be cautious about the thermal stability of your specific compound. Prolonged or excessive heat can lead to degradation. Always check the compound's specifications for its melting point and degradation temperature. Myristic acid has a melting point of approximately 54.4°C.[2]
Frequently Asked Questions (FAQs)
Q1: What are the best initial solvents to try for a hydrophobic compound like Myristic Acid?
A1: The most common approach is to first dissolve the compound in a water-miscible organic solvent to create a concentrated stock solution.[7] For Myristic Acid, recommended solvents include:
-
Ether and Chloroform (less common for biological experiments due to toxicity)[1]
This stock solution is then diluted into the aqueous experimental medium to a final concentration where the organic solvent is at a non-toxic level (typically <0.5%).[8]
Q2: How do co-solvents work to improve solubility?
A2: A co-solvent system involves using a water-miscible solvent to increase the solubility of a hydrophobic compound in an aqueous solution.[9] The co-solvent, like ethanol or DMSO, reduces the overall polarity of the solvent system. This makes the environment more favorable for the hydrophobic compound, effectively reducing the interfacial tension between the compound and the solvent.[9]
Q3: What is the role of Bovine Serum Albumin (BSA) and how does it help with solubility?
A3: Bovine Serum Albumin (BSA) is a protein that can bind to and transport fatty acids and other hydrophobic molecules in aqueous solutions, mimicking their transport in the bloodstream.[5] For in vitro experiments, fatty-acid-free BSA is used to create a complex with the fatty acid. This complex is soluble in cell culture media and facilitates the delivery of the fatty acid to the cells in a more physiologically relevant manner.[5][10] The amount of BSA used is important, as the ratio of fatty acid to BSA can influence the concentration of "free" fatty acid in the medium.[5]
Q4: Are there alternatives to using organic solvents for cell culture experiments?
A4: Yes, several other techniques can be used to enhance the solubility of hydrophobic drugs and compounds:[11][12]
-
Complexation with Cyclodextrins: Cyclodextrins are molecules with a hydrophobic interior and a hydrophilic exterior that can encapsulate hydrophobic compounds, increasing their water solubility.[13]
-
Use of Surfactants: Non-ionic surfactants like Tween 20 or Tween 80 can form micelles that entrap hydrophobic molecules, allowing them to be dispersed in aqueous solutions.[8]
-
Liposome Formulations: The compound can be incorporated into lipid-based vesicles (liposomes), which can then be suspended in aqueous media.[10]
-
pH Adjustment: For acidic or basic compounds, altering the pH of the solution can increase solubility. For an acidic compound like a fatty acid, increasing the pH above its pKa will convert it to its more soluble salt form.[9]
Solubility Data for Myristic Acid
| Solvent | Solubility | Reference |
| Water | Insoluble (20 mg/L at 20°C) | [2][3][4] |
| Ethanol | Soluble | [1][5] |
| Ether | Soluble | [1] |
| Chloroform | Soluble | [1] |
| Acetone | Soluble (15.9 g/100 g at 20°C) | [2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [5][7] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
This protocol describes the preparation of a 100 mM stock solution of Myristic Acid in DMSO.
-
Weigh the Compound: Accurately weigh out 22.84 mg of Myristic Acid (Molar Mass: 228.37 g/mol ).
-
Add Solvent: Place the Myristic Acid into a sterile microcentrifuge tube or glass vial. Add 1 mL of high-purity DMSO.
-
Dissolve: Vortex the solution vigorously. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to ensure complete dissolution.[7]
-
Sterilize and Store: Sterilize the stock solution by passing it through a 0.22 µm syringe filter. Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Usage: When adding to cell culture media, ensure the final DMSO concentration does not exceed a level toxic to your cells (typically <0.5%). For example, to achieve a 100 µM final concentration, add 1 µL of the 100 mM stock to 1 mL of medium.
Protocol 2: Preparation of a Fatty Acid-BSA Conjugate
This protocol is adapted for preparing a 5 mM Myristic Acid solution with a 5:1 molar ratio to BSA for cell culture use.
-
Prepare BSA Solution: Prepare a 1 mM solution of fatty-acid-free BSA in your desired cell culture medium (e.g., DMEM). This may require gentle mixing and incubation at 37°C for up to an hour to fully dissolve the BSA.[5]
-
Prepare Fatty Acid Salt: In a separate sterile tube, prepare a 100 mM stock of sodium myristate. Dissolve Myristic Acid in an equimolar concentration of NaOH (e.g., 0.1 M NaOH) with gentle heating at 70°C.[6]
-
Complexation: While gently vortexing the 1 mM BSA solution at 37°C, slowly add the 100 mM sodium myristate stock solution to achieve a final concentration of 5 mM Myristic Acid. This slow addition is crucial to prevent precipitation.
-
Incubate: Continue to incubate the solution on a shaker or rotator at 37°C for at least one hour to allow for complete complexation of the fatty acid to the BSA.[5]
-
Sterilize and Use: Sterile filter the final fatty acid-BSA solution using a 0.22 µm filter. This solution can now be used to treat cells. A control medium containing BSA and the vehicle used for the fatty acid salt should be prepared in parallel.
Visualizations
Caption: Workflow for troubleshooting solubility issues.
Caption: Mechanism of BSA as a solubility-enhancing carrier.
Caption: Simplified overview of Myristic Acid's potential influence on the NF-κB signaling pathway.
References
- 1. MYRISTIC ACID - Ataman Kimya [atamanchemicals.com]
- 2. Myristic acid - Wikipedia [en.wikipedia.org]
- 3. Myristic acid - American Chemical Society [acs.org]
- 4. 544-63-8 CAS | MYRISTIC ACID | Laboratory Chemicals | Article No. 04730 [lobachemie.com]
- 5. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. researchgate.net [researchgate.net]
- 11. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
- 12. mdpi.com [mdpi.com]
- 13. japer.in [japer.in]
Myriceric acid B experimental variability and solutions
Welcome to the Myriceric Acid B (assumed to be Myristic Acid) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common experimental challenges and provide clear guidance for working with Myristic Acid.
Frequently Asked Questions (FAQs)
Q1: I am observing low solubility of Myristic Acid in my aqueous cell culture medium. How can I resolve this?
A1: Myristic Acid, a 14-carbon saturated fatty acid, has poor solubility in aqueous solutions.[1][2] To overcome this, it is typically complexed with a carrier protein like bovine serum albumin (BSA).[1][2] The general procedure involves dissolving Myristic Acid in an organic solvent like ethanol, followed by complexing it with a BSA solution.[1] It is crucial to use fatty acid-free BSA to avoid interference from endogenous lipids.[1]
Q2: What is the optimal concentration of Myristic Acid to use in cell culture experiments?
A2: The optimal concentration of Myristic Acid can vary significantly depending on the cell type and the experimental endpoint. For example, in bovine mammary epithelial cells (MAC-T), concentrations of 100 µM, 150 µM, and 200 µM have been shown to promote cell viability and increase triglyceride content, with 200 µM having the most significant effect.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: I am seeing unexpected effects on cell viability in my control group when using BSA to deliver Myristic Acid. What could be the cause?
A3: The BSA itself can have biological effects on cells.[4] It is essential to include a vehicle control group that is treated with the same concentration of BSA (without Myristic Acid) as the experimental groups.[1] This allows you to differentiate the effects of the fatty acid from the effects of the carrier protein. Additionally, ensure that the final concentration of any organic solvent (e.g., ethanol) used to dissolve the Myristic Acid is minimal and consistent across all treatment groups, as it can also affect cell viability.[1]
Q4: How can I prepare a stable stock solution of Myristic Acid?
A4: Myristic Acid can be dissolved in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF).[5] For instance, a stock solution can be made by dissolving Myristic Acid in ethanol.[1] It is recommended to purge the solvent with an inert gas before dissolving the fatty acid to prevent oxidation.[5] Stock solutions should be stored at -20°C for stability.[5]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible experimental results.
| Potential Cause | Solution |
| Variability in Myristic Acid-BSA complex formation. | Ensure a consistent and standardized protocol for complexing Myristic Acid with BSA. Factors such as temperature and incubation time during complex formation can impact the final product.[1] |
| Degradation of Myristic Acid. | Store stock solutions appropriately at -20°C and avoid repeated freeze-thaw cycles. Prepare fresh working solutions from the stock for each experiment. |
| Cell culture conditions. | Maintain consistent cell culture conditions, including cell passage number, confluency, and media composition, as these can influence cellular responses to fatty acid treatment. |
Issue 2: Observed cytotoxicity at expected non-toxic concentrations.
| Potential Cause | Solution |
| Impurities in the Myristic Acid sample. | Use high-purity Myristic Acid (≥98%).[5] |
| Inadequate BSA to fatty acid molar ratio. | A low BSA to fatty acid ratio can lead to high concentrations of free fatty acids, which can be toxic to cells. Optimize the molar ratio to ensure proper complexation and reduce free fatty acid levels. |
| Solvent toxicity. | Ensure the final concentration of the organic solvent used to dissolve the Myristic Acid is below toxic levels for your specific cell line (e.g., ethanol concentration should generally not exceed 0.05% in the final culture medium).[1] |
Quantitative Data Summary
Table 1: Effect of Myristic Acid on Bovine Mammary Epithelial Cell (MAC-T) Viability and Triglyceride Content [3]
| Myristic Acid Concentration (µM) | Cell Viability (Compared to Control) | Total Triglyceride Content (Compared to Control) |
| 100 | Significantly promoted (p = 0.001) | Not specified |
| 150 | Significantly promoted (p = 0.001) | Not specified |
| 200 | Most significantly promoted (p = 0.011) | Significantly increased (p = 0.012) |
Table 2: Anxiolytic-Like Effects of Myristic Acid in Wistar Rats (Elevated Plus Maze Test) [6]
| Treatment Group | Number of Entries into Open Arms (Mean ± SEM) |
| Vehicle | Data not explicitly provided, used as baseline |
| Myristic Acid (One-third concentration) | Higher than vehicle (P < 0.05) |
| Myristic Acid (Full concentration) | No significant difference from vehicle |
| Myristic Acid (Double concentration) | No significant difference from vehicle |
Experimental Protocols
Protocol 1: Preparation of Myristic Acid-BSA Complex for Cell Culture
This protocol is adapted from methodologies used in fatty acid supplementation studies.[1]
-
Prepare a Myristic Acid Stock Solution: Dissolve Myristic Acid powder in 100% ethanol to make a concentrated stock solution (e.g., 100 mM).
-
Prepare a BSA Solution: Dissolve fatty acid-free BSA in serum-free cell culture medium to a desired concentration (e.g., 10% w/v).
-
Complexation:
-
Warm the BSA solution to 37°C.
-
While vortexing the BSA solution, slowly add the Myristic Acid stock solution to achieve the desired final concentration and molar ratio of fatty acid to BSA.
-
Incubate the mixture at 37°C for at least 30 minutes to allow for complex formation.
-
-
Sterilization and Use:
-
Sterilize the Myristic Acid-BSA complex solution by passing it through a 0.22 µm filter.
-
This complex can then be diluted in complete cell culture medium to treat the cells.
-
Control: Prepare a vehicle control with the same concentration of BSA and ethanol, but without Myristic Acid.
-
Protocol 2: Assessment of NF-κB Pathway Activation
This is a general workflow for studying the effect of Myristic Acid on the NF-κB pathway in response to an inflammatory stimulus like Lipopolysaccharide (LPS).[7][8]
-
Cell Culture and Treatment:
-
Plate cells (e.g., BV-2 microglial cells) at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of the Myristic Acid-BSA complex for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a duration relevant to NF-κB activation (e.g., 30 minutes for nuclear translocation, 6-24 hours for cytokine expression).
-
-
Western Blot for NF-κB Subunits:
-
Perform subcellular fractionation to separate nuclear and cytoplasmic extracts.
-
Analyze the protein levels of NF-κB subunits (e.g., p65) in both fractions by Western blotting to assess nuclear translocation.
-
-
Cytokine Expression Analysis:
-
Collect the cell culture supernatant to measure the secretion of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) using ELISA or a multiplex bead-based assay.
-
Extract total RNA from the cells to analyze the mRNA expression of these cytokines by RT-qPCR.
-
Signaling Pathways and Workflows
Caption: Myristic Acid's inhibitory effect on the LPS-induced NF-κB signaling pathway.
Caption: General experimental workflow for studying the effects of Myristic Acid in cell culture.
References
- 1. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. search.library.northwestern.edu [search.library.northwestern.edu]
- 3. Myristic Acid Regulates Triglyceride Production in Bovine Mammary Epithelial Cells through the Ubiquitination Pathway [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Myristic Acid Produces Anxiolytic-Like Effects in Wistar Rats in the Elevated Plus Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effects of myristic acid mediated by the NF-κB pathway in lipopolysaccharide-induced BV-2 microglial cells - Molecular Omics (RSC Publishing) [pubs.rsc.org]
- 8. Anti-inflammatory effects of myristic acid mediated by the NF-κB pathway in lipopolysaccharide-induced BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Myristic Acid HPLC Analysis
A Note on Terminology: This guide addresses the HPLC analysis of Myristic acid. It is assumed that "Myriceric acid B" is a typographical error for "Myristic acid," a common 14-carbon saturated fatty acid.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the HPLC analysis of Myristic acid.
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing a peak for Myristic acid using a standard UV detector?
A1: Myristic acid, as a saturated fatty acid, lacks a significant chromophore, which is necessary for strong absorption of UV light. Consequently, it exhibits very poor sensitivity with standard UV detectors, especially at wavelengths of 210 nm and above. To overcome this, consider the following:
-
Derivatization: Chemically modify the Myristic acid to attach a UV-absorbing or fluorescent tag. This is a common and effective strategy.
-
Alternative Detection Methods: Employ detectors better suited for non-chromophoric compounds, such as a Refractive Index (RI) detector, an Evaporative Light Scattering Detector (ELSD), or a Charged Aerosol Detector (CAD). Mass Spectrometry (MS) is also an excellent, highly sensitive, and specific detection method.
Q2: What are the recommended starting HPLC conditions for Myristic acid analysis?
A2: For underivatized Myristic acid, a reversed-phase HPLC method is typically used. Below are suggested starting parameters, which should be optimized for your specific application.
| Parameter | Recommendation |
| Column | C18 or C8, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile and water with an acid modifier (e.g., 0.1% formic acid or phosphoric acid). A typical starting gradient is 70% acetonitrile, increasing to 100% over 20 minutes. The acid helps to suppress the ionization of the carboxylic acid group, leading to better peak shape. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C to ensure solubility and improve peak shape. |
| Injection Volume | 10-20 µL |
| Detector | RI, ELSD, CAD, or MS. If using UV after derivatization, select the wavelength appropriate for the chosen tag. |
Q3: How should I prepare my samples and standards for Myristic acid analysis?
A3: Proper sample and standard preparation are crucial for accurate and reproducible results.
-
Standard Preparation: Myristic acid is a white, waxy solid.[1][2] It is poorly soluble in water but soluble in organic solvents like ethanol, methanol, acetonitrile, and chloroform.[1][3] Prepare stock solutions in a solvent such as ethanol or acetonitrile at a concentration of 1 mg/mL. Further dilutions can be made in the mobile phase.
-
Sample Preparation: The preparation method will depend on the sample matrix.
-
For oils and fats: A common method is saponification (hydrolysis with a base like potassium hydroxide) to release the free fatty acid, followed by extraction with an organic solvent.[2]
-
For biological fluids/tissues: A liquid-liquid extraction or solid-phase extraction (SPE) is often necessary to remove interfering substances.
-
Troubleshooting Guides
This section addresses specific issues you may encounter during your HPLC analysis of Myristic acid.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Solution |
| Secondary Interactions | The free carboxyl group of Myristic acid can interact with active sites on the silica packing of the column, leading to peak tailing. Ensure the mobile phase is sufficiently acidic (pH 2.5-3.5) by adding 0.1% formic acid, acetic acid, or phosphoric acid to suppress the ionization of the carboxyl group (pKa of Myristic acid is ~4.9).[4] |
| Column Overload | Injecting too concentrated a sample can lead to peak fronting. Dilute your sample and re-inject. |
| Column Contamination or Degradation | If the column is old or has been used with complex matrices, it may be contaminated. Flush the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol). If performance does not improve, replace the column. |
| Inappropriate Solvent for Sample Dilution | Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
Issue 2: Retention Time Variability
| Possible Cause | Solution |
| Inconsistent Mobile Phase Preparation | Prepare fresh mobile phase for each run and ensure accurate mixing of solvents. Use a graduated cylinder for precise measurements. |
| Fluctuating Column Temperature | Use a column oven to maintain a constant and stable temperature. Even small temperature changes can affect retention times. |
| Column Not Equilibrated | Before starting a sequence of injections, ensure the column is fully equilibrated with the initial mobile phase. This may take 10-20 column volumes. |
| Air Bubbles in the Pump | Degas the mobile phase before use and purge the pump to remove any trapped air bubbles. |
Issue 3: Baseline Noise or Drift
| Possible Cause | Solution |
| Contaminated Mobile Phase | Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Filter the mobile phase through a 0.45 µm filter. |
| Detector Fluctuation (especially with RI) | The RI detector is very sensitive to temperature and pressure changes. Allow the detector to warm up and stabilize completely. Ensure a stable column temperature. |
| Column Bleed | Strongly acidic mobile phases or high temperatures can cause the stationary phase to "bleed" from the column, leading to a drifting baseline. Operate within the recommended pH and temperature range for your column. |
| Contaminated Detector Cell | Flush the detector cell with a suitable solvent (e.g., isopropanol) to remove any contaminants. |
Experimental Protocols
Protocol 1: Standard Preparation of Myristic Acid
-
Accurately weigh approximately 10 mg of Myristic acid standard (purity ≥98%) into a 10 mL volumetric flask.
-
Dissolve the standard in HPLC-grade ethanol or acetonitrile.
-
Bring the flask to volume with the same solvent to obtain a 1 mg/mL stock solution.
-
From the stock solution, prepare a series of working standards by diluting with the initial mobile phase composition.
Protocol 2: Sample Preparation from Oil (Saponification and Extraction)
-
Weigh approximately 100 mg of the oil sample into a screw-cap test tube.
-
Add 2 mL of 1 M potassium hydroxide in methanol.
-
Cap the tube tightly and heat at 60°C for 1 hour to hydrolyze the triglycerides.
-
Cool the tube to room temperature and add 2 mL of water.
-
Acidify the solution to pH 2-3 with 1 M hydrochloric acid.
-
Add 5 mL of hexane, vortex for 2 minutes, and centrifuge to separate the layers.
-
Transfer the upper hexane layer containing the free fatty acids to a new tube.
-
Evaporate the hexane under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.
Visualizations
References
Technical Support Center: Optimizing Myriceric Acid B Concentration for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Myriceric acid B in in-vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a pentacyclic triterpenoid, a class of natural compounds widely found in plants.[1][2][3] In-vitro studies have demonstrated several biological activities of this compound, including:
-
Anti-HIV Activity: It is a potent inhibitor of HIV-1 entry.
-
Antioxidant Activity: It scavenges DPPH free radicals.
-
Enzyme Inhibition: It inhibits aromatase activity.
-
Cytotoxic Activity: It exhibits cytotoxic effects against certain cancer cell lines.[4]
Q2: What is a good starting concentration for this compound in an in-vitro assay?
A good starting point is to perform a dose-response experiment with a wide range of concentrations. Based on published IC50 values (see Table 1), a range of 0.1 µM to 100 µM is recommended for initial screening.
Q3: What is the best solvent to use for dissolving this compound?
This compound, like many other triterpenoids, has low aqueous solubility. Dimethyl sulfoxide (DMSO) is the most common solvent used to prepare stock solutions. For cell-based assays, it is crucial to ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q4: How should I store a stock solution of this compound?
Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to maintain stability. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Compound Precipitation in Culture Medium | The concentration of this compound exceeds its solubility limit in the aqueous medium. The final DMSO concentration may be too low to maintain solubility. | Decrease the final concentration of this compound. Prepare an intermediate dilution in a serum-containing medium before adding to the final culture. Slightly increase the final DMSO concentration, ensuring it remains below the cytotoxic threshold for your cell line. |
| High Background Signal or Assay Interference | This compound may possess intrinsic fluorescent or colorimetric properties that interfere with the assay readout. | Run a control with this compound in the assay medium without cells to check for background signal. If interference is observed, consider using an alternative assay with a different detection method. |
| Inconsistent or Non-reproducible Results | Incomplete dissolution of the compound in the stock solution. Degradation of the compound due to improper storage. Pipetting errors. | Ensure the compound is fully dissolved in DMSO before making further dilutions. Vortex the stock solution thoroughly. Store stock solutions properly and avoid multiple freeze-thaw cycles. Use calibrated pipettes and proper pipetting techniques. |
| Unexpected Cytotoxicity at Low Concentrations | The specific cell line being used is highly sensitive to this compound. The final DMSO concentration is too high. | Perform a cytotoxicity assay to determine the IC50 value for your specific cell line. Always include a vehicle control (medium with the same final concentration of DMSO) to assess solvent toxicity. |
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various in-vitro assays. These values can serve as a reference for designing experiments.
| Assay/Target | Cell Line/System | IC50 (µM) |
| DPPH Radical Scavenging | Cell-free | 21.8 |
| Aromatase Inhibition | Enzyme assay | 6.8 |
| Cytotoxicity | MOLT-3 (Human T-cell leukemia) | 3.9 |
Experimental Protocols
General Protocol for Determining Cytotoxicity using MTT Assay
This protocol provides a general guideline for assessing the cytotoxic effects of this compound on a chosen cell line.
1. Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Visualizations
Signaling Pathway Diagram
Pentacyclic triterpenoids are known to modulate various signaling pathways involved in cell proliferation, survival, and inflammation.[1][2][3][5][6] While the specific pathways affected by this compound are not yet fully elucidated, a common target for this class of compounds is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.
Experimental Workflow Diagram
The following diagram illustrates the workflow for a typical in-vitro cytotoxicity assay to determine the IC50 of this compound.
Caption: Workflow for an in-vitro cytotoxicity assay.
References
- 1. Modulation of Tumour-Related Signaling Pathways by Natural Pentacyclic Triterpenoids and their Semisynthetic Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Role of Pentacyclic Triterpenoids in Chemoprevention and Anticancer Treatment: An Overview on Targets and Underling Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [New regulatory and signal functions for myristic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Myriceric acid B stability issues in cell culture media
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability and handling of Myriceric acid B in cell culture media. This information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Specific stability data for this compound in cell culture media is limited. The guidance provided here is based on general knowledge of pentacyclic triterpenoids and best practices for handling poorly soluble compounds in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a pentacyclic triterpenoid. Compounds of this class are known for their diverse biological activities. However, they often exhibit poor water solubility, which can present challenges in aqueous environments like cell culture media.
Q2: I am observing precipitation after adding this compound to my cell culture medium. What could be the cause?
Precipitation is a common issue with poorly soluble compounds like this compound. This can be caused by several factors:
-
Low aqueous solubility: The compound may be exceeding its solubility limit in the final culture medium.
-
Solvent shock: Diluting a concentrated stock solution (e.g., in DMSO) too quickly into the aqueous medium can cause the compound to crash out of solution.
-
pH effects: The pH of the cell culture medium can influence the solubility and stability of the compound.
-
Interactions with media components: this compound may interact with proteins or other components in the serum or basal medium, leading to precipitation.
Q3: Can the stability of this compound be affected by the pH of the cell culture medium?
Yes, the pH of the culture medium can significantly impact the stability of pentacyclic triterpenoids. While specific data for this compound is not available, a study on a standardized pentacyclic triterpene enriched extract from Centella asiatica showed that the extract was stable in acidic and neutral aqueous solutions but unstable at a pH of 8.2[1]. Since most standard cell culture media are buffered around pH 7.2-7.4, a slight increase in pH due to metabolic activity of the cells could potentially impact the stability of this compound.[2]
Q4: How should I prepare my stock solution of this compound?
It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved in the solvent before further dilution.
Q5: What is the recommended final concentration of the organic solvent (e.g., DMSO) in the cell culture medium?
The final concentration of the organic solvent should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of 0.1% to 0.5% is generally considered safe for most cell lines, but it is crucial to determine the specific tolerance of your cell line with a vehicle control experiment.[3]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in cell culture experiments.
Issue 1: Precipitate forms immediately upon adding this compound to the cell culture medium.
-
Potential Cause: The compound's solubility limit has been exceeded, or "solvent shock" has occurred.
-
Solution:
-
Reduce the final concentration: Test a lower final concentration of this compound in your experiment.
-
Modify the dilution method: Instead of adding the stock solution directly to the full volume of media, first pre-dilute the stock in a smaller volume of serum-free media, vortex gently, and then add this intermediate dilution to the final culture volume.
-
Increase the final DMSO concentration (with caution): If your cells can tolerate it, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.2%) might help to keep the compound in solution. Always include a vehicle control with the same final DMSO concentration.
-
Issue 2: The biological activity of this compound is lower than expected or inconsistent between experiments.
-
Potential Cause: The compound may be degrading in the cell culture medium over the course of the experiment.
-
Solution:
-
Minimize exposure to harsh conditions: Protect the stock solution and treated media from light and elevated temperatures.
-
Consider the effect of pH: As some pentacyclic triterpenes are unstable at slightly alkaline pH, monitor the pH of your culture medium, especially in long-term experiments. If the medium becomes alkaline, consider more frequent media changes or using a different buffering system.[1][2]
-
Perform time-course experiments: Assess the stability of this compound in your specific cell culture medium over time. You can do this by preparing a solution of the compound in the medium and analyzing its concentration at different time points (e.g., 0, 6, 12, 24 hours) using an appropriate analytical method like HPLC, if available.
-
Issue 3: I observe unexpected changes in cell morphology or viability in my control group (vehicle only).
-
Potential Cause: The solvent (e.g., DMSO) concentration is too high for your specific cell line.
-
Solution:
-
Perform a dose-response experiment for the vehicle: Treat your cells with a range of concentrations of the solvent (e.g., 0.05%, 0.1%, 0.2%, 0.5% DMSO) to determine the maximum concentration that does not affect cell viability or morphology.
-
Use a lower solvent concentration: Prepare a more concentrated stock solution of this compound so that a smaller volume is needed to achieve the desired final concentration, thus lowering the final solvent concentration.
-
Data on Stability of a Related Pentacyclic Triterpene Extract
While specific quantitative data for this compound is not available, the following table summarizes the stability of a standardized pentacyclic triterpene enriched extract from Centella asiatica in an aqueous alcoholic solution at different pH values, as reported in one study. This may provide some general guidance.
| pH | Stability |
| 5.8 | Stable |
| 7.0 | Stable |
| 8.2 | Unstable |
| Data from a study on a pentacyclic triterpene enriched extract[1]. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Dilution in Cell Culture Medium
-
Stock Solution Preparation:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of high-purity, sterile-filtered DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly until the compound is completely dissolved. A brief warming in a 37°C water bath may aid dissolution, but avoid excessive heat.[4]
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Dilution for Cell Treatment:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution in 100% DMSO if a dose-response curve is being generated.[3]
-
For the final dilution into cell culture medium, add the this compound stock solution (or its DMSO dilution) to the medium dropwise while gently vortexing or swirling the medium to ensure rapid mixing and minimize precipitation.
-
The final DMSO concentration in the culture should not exceed the predetermined non-toxic level for the cell line being used.
-
Visualizations
Caption: Workflow for preparing and using this compound in cell culture.
Caption: Hypothetical signaling pathway for a pentacyclic triterpenoid.
References
Technical Support Center: Myriceric Acid B Experimental Guide
Troubleshooting Guide: Preventing Myriceric Acid B Precipitation
Researchers working with this compound may encounter precipitation issues, particularly when preparing aqueous solutions for cell-based assays or other biological experiments. This guide provides a systematic approach to troubleshoot and prevent precipitation.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon addition to aqueous buffer/media | This compound is likely hydrophobic and has low solubility in water. | 1. Use of an organic co-solvent: Prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it into the aqueous buffer with vigorous vortexing. 2. pH adjustment: The solubility of phenolic compounds can be pH-dependent. Test the solubility of this compound in buffers with different pH values.[1][2] 3. Use of solubilizing agents: Incorporate surfactants or cyclodextrins in your formulation to enhance solubility.[2][3] |
| Precipitation over time (instability) | The compound may be degrading or aggregating in the solution. | 1. Protect from light and air: Store stock solutions in amber vials, purged with an inert gas like nitrogen or argon, and keep them at -20°C or -80°C for long-term storage. 2. Prepare fresh solutions: For optimal results, prepare working solutions fresh for each experiment and avoid repeated freeze-thaw cycles. 3. Addition of antioxidants: For compounds susceptible to oxidation, adding a small amount of an antioxidant like ascorbic acid or BHT to the stock solution might improve stability.[1] |
| Precipitation after dilution from a stock solution | The final concentration of the organic solvent in the aqueous solution may be too low to maintain solubility. | 1. Optimize the co-solvent concentration: Determine the minimum percentage of the organic solvent required in the final solution to keep this compound dissolved. Be mindful of the solvent's tolerance by your experimental system (e.g., cells). 2. Serial dilutions: Perform serial dilutions of the stock solution in a mixture of the organic solvent and the aqueous buffer to gradually decrease the solvent concentration. |
| Cloudiness or formation of a film at the surface | This can be a sign of aggregation or the compound coming out of solution. | 1. Sonication: Briefly sonicate the solution to break up aggregates. 2. Use of a carrier protein: For in vitro assays, pre-complexing the compound with a carrier protein like bovine serum albumin (BSA) can improve its solubility and delivery to cells. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: Based on data for the related compound Myricetin, organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol are effective for creating stock solutions.[4] The solubility of Myricetin in DMSO and DMF is approximately 10 mg/mL, and in ethanol, it is around 1 mg/mL.[4] It is crucial to first dissolve the compound in a minimal amount of the organic solvent before diluting it into your aqueous experimental medium.
Q2: How can I prepare a working solution of this compound in cell culture media without it precipitating?
A2: To prepare a working solution, you should first make a high-concentration stock solution in 100% DMSO. Then, dilute this stock solution into your cell culture media with rapid mixing. The final concentration of DMSO in the media should typically be kept below 0.5% (v/v) to avoid solvent toxicity to the cells. For maximum solubility in aqueous buffers, a 1:10 dilution of a DMSO stock solution into PBS (pH 7.2) has been shown to be effective for Myricetin, yielding a solubility of approximately 0.5 mg/mL.[4] It is recommended not to store aqueous solutions for more than a day.[4]
Q3: Is the solubility of this compound affected by pH?
A3: The solubility of flavonoids like Myricetin can be influenced by pH. Myricetin shows increased solubility in acidic acetate buffers compared to pure water, but lower solubility in citrate and phosphate buffers at pH 3.0.[2] It is advisable to test the solubility and stability of this compound in your specific buffer system and pH range. Myricetin has been shown to degrade rapidly under basic pH conditions.[1]
Q4: Are there any additives I can use to improve the solubility of this compound?
A4: Yes, several strategies can enhance the solubility of hydrophobic compounds. These include the use of co-solvents, solid dispersions, complexation with cyclodextrins, and the use of surfactants.[3][5][6][7] For example, solid dispersions of Myricetin have been shown to enhance its solubility.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Working Solutions of this compound
This protocol describes a general method for preparing solutions of a hydrophobic compound like this compound for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Calculate the mass of this compound needed to prepare a 10 mM stock solution.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the tube vigorously until the compound is completely dissolved. A brief sonication in a water bath may aid dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light.
-
-
Prepare a Working Solution in Aqueous Buffer/Media:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Determine the final concentration of this compound needed for your experiment.
-
Perform a serial dilution of the stock solution into your pre-warmed (e.g., 37°C for cell culture) aqueous buffer or cell culture medium.
-
Crucially, add the stock solution to the aqueous medium while vortexing to ensure rapid dispersion and minimize precipitation.
-
Ensure the final concentration of DMSO in your working solution is not toxic to your experimental system (typically <0.5%).
-
Use the working solution immediately after preparation.
-
Visualizations
Experimental Workflow for Solubilizing this compound
Caption: A workflow diagram illustrating the steps for preparing a soluble working solution of this compound.
Postulated Signaling Pathway Influenced by Myricetin Derivatives
Given that Myricetin has been shown to modulate the PI3K/Akt and MAPK signaling pathways, it is plausible that this compound, as a derivative, could have similar effects.[8][9][10][11][12] These pathways are critical in regulating cell survival, proliferation, and apoptosis.
Caption: A diagram of the PI3K/Akt and MAPK signaling pathways, postulating the inhibitory action of this compound.
References
- 1. Solid-State and Solution Characterization of Myricetin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Myricetin: A Significant Emphasis on Its Anticancer Potential via the Modulation of Inflammation and Signal Transduction Pathways [mdpi.com]
- 9. Unveiling myricetin's pharmacological potency: A comprehensive exploration of the molecular pathways with special focus on PI3K/AKT and Nrf2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Myricetin protects cells against oxidative stress-induced apoptosis via regulation of PI3K/Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Myricetin: targeting signaling networks in cancer and its implication in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Myriceric Acid B Purification
A Note on Synthesis: Currently, detailed protocols for the complete chemical synthesis of Myriceric acid B are not widely available in the public domain. This technical guide will therefore focus on the isolation and purification of this compound from natural sources, a common practice for obtaining this and other complex natural products. The troubleshooting advice provided is based on established methods for the purification of triterpenoid acids, the class of compounds to which this compound belongs.
Troubleshooting Guide
This guide addresses common issues that may arise during the extraction and purification of this compound from plant material.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Extract | Incomplete cell lysis. | Ensure the plant material is finely powdered and consider using ultrasound-assisted extraction to improve cell wall disruption.[1] |
| Inappropriate solvent selection. | The polarity of the extraction solvent is critical. Methanol or ethanol are commonly used for initial extraction of triterpenoids.[2] A sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, then methanol) can also be effective. | |
| Insufficient extraction time or temperature. | Optimize the extraction time and temperature. While higher temperatures can increase solubility, they may also lead to the degradation of thermolabile compounds. | |
| Poor Separation During Liquid-Liquid Partitioning | Formation of an emulsion. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
| Incorrect pH for separation of acidic compounds. | This compound is acidic. Adjusting the pH of the aqueous phase with a weak base can help to selectively move it into the aqueous layer, separating it from neutral and basic impurities. Subsequent acidification will allow it to be re-extracted into an organic solvent. | |
| Co-elution of Impurities During Column Chromatography | Inappropriate stationary phase. | Silica gel is a common choice for the purification of triterpenoids.[3] However, for complex mixtures, other stationary phases like macroporous resins may offer better selectivity.[4][5] |
| Incorrect mobile phase composition. | A gradient elution is often more effective than an isocratic one for separating compounds with a wide range of polarities. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, acetone).[2] | |
| Overloading the column. | The amount of crude extract loaded onto the column should not exceed its capacity. Overloading leads to poor separation. As a general rule, the sample load should be 1-5% of the stationary phase weight. | |
| Product Crystallization Issues | Presence of impurities. | Further purify the product using techniques like preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
| Incorrect solvent system for crystallization. | A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A systematic solvent screen is recommended. | |
| Difficulty Finding the Product After Workup | Product is soluble in the aqueous layer. | Always save and test all layers (both organic and aqueous) by TLC until the product is located.[6] |
| Product adhered to filtration media. | If filtration was performed, wash the filter cake and filter paper with the solvent system used to dissolve the product and check the filtrate for your compound.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the best initial extraction solvent for obtaining this compound?
A1: Methanol is a commonly used solvent for the initial extraction of triterpenoids from plant material due to its ability to extract a broad range of polar and non-polar compounds.[2] For a more selective extraction, a sequential extraction with solvents of increasing polarity can be employed.
Q2: How can I enrich the this compound content before column chromatography?
A2: Solvent partitioning is an effective pre-purification step. After the initial extraction, the crude extract can be suspended in water and partitioned with a solvent like ethyl acetate. Triterpenoid acids like this compound will preferentially partition into the ethyl acetate layer.[7]
Q3: What type of column chromatography is most suitable for this compound purification?
A3: Silica gel column chromatography is a standard and effective method for the purification of triterpenoid acids.[3] For enhanced purity, macroporous resin chromatography can be a valuable subsequent step, as it separates molecules based on both polarity and molecular size.[4][5]
Q4: What is a suitable mobile phase for silica gel chromatography of this compound?
A4: A gradient elution with a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate or acetone is typically effective.[2] The optimal gradient will need to be determined empirically, often guided by preliminary TLC analysis.
Q5: How can I monitor the purification process?
A5: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your purification. By spotting the crude extract, fractions from partitioning, and fractions from column chromatography on a TLC plate, you can track the presence and separation of your target compound. A common visualization reagent for triterpenoids is a vanillin-sulfuric acid stain, which produces characteristic colored spots upon heating.
Quantitative Data Summary
The following table summarizes typical data for the purification of triterpenoid acids from natural sources, providing a general benchmark for what can be expected during the purification of this compound.
| Purification Step | Starting Material | Technique | Yield | Purity Increase (fold) | Reference |
| Macroporous Resin Chromatography | Crude Triterpenoid Extract from Blackened Jujube | Adsorption and Desorption | 78.58% | 2.49 | [4] |
| Macroporous Resin Chromatography | Crude Triterpenoid Extract from Carya cathayensis husks | Adsorption and Desorption | - | 4.3 | [5] |
| Solvent Extraction and Degreasing | Dried Apple Peels | Liquid-Liquid Extraction & Cyclohexane Wash | ~2.1 g extract / 100 g dry peel | >70% final purity | [7] |
Experimental Protocols
Protocol 1: General Extraction and Partitioning of Triterpenoid Acids
-
Preparation of Plant Material: Air-dry the plant material (e.g., root bark of Myrica cerifera) and grind it into a fine powder.[8]
-
Initial Extraction: Macerate the powdered plant material in methanol at room temperature for 24-48 hours. Repeat this process 2-3 times to ensure complete extraction.
-
Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Solvent Partitioning:
-
Suspend the crude extract in a mixture of water and methanol (e.g., 9:1 v/v).
-
Perform sequential liquid-liquid partitioning in a separatory funnel with solvents of increasing polarity, such as hexane, followed by ethyl acetate.
-
This compound, being a moderately polar triterpenoid acid, is expected to be enriched in the ethyl acetate fraction.
-
Collect the ethyl acetate fraction and evaporate the solvent to yield an enriched extract.
-
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the enriched extract from Protocol 1 in a minimal amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel. After drying, carefully load the sample-adsorbed silica gel onto the top of the prepared column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone) in a stepwise or linear gradient.
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
Analysis: Monitor the collected fractions by TLC. Combine the fractions that contain the pure compound.
-
Final Concentration: Evaporate the solvent from the combined pure fractions to obtain the purified this compound.
Visualizations
HIV-1 Entry Inhibition by this compound
This compound is a potent inhibitor of HIV-1 entry, targeting the gp41 protein.[9] The following diagram illustrates the mechanism of HIV-1 fusion with a host cell and the inhibitory action of this compound.
Caption: HIV-1 entry and inhibition by this compound.
General Workflow for this compound Purification
The following diagram outlines the general workflow for the isolation and purification of this compound from a natural source.
Caption: General workflow for this compound purification.
References
- 1. Optimization of Ultrasonic Extraction of Triterpenes from Loquat Peel and Pulp and Determination of Antioxidant Activity and Triterpenoid Components [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. phytojournal.com [phytojournal.com]
- 4. Purification and antioxidant properties of triterpenic acids from blackened jujube (Ziziphus jujuba Mill.) by macroporous resins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. maxapress.com [maxapress.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. labshake.com [labshake.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Enhancing the Bioavailability of Myriceric Acid B
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the oral bioavailability of Myriceric acid B.
Note: Information on "this compound" is limited. The data and strategies presented here are based on extensive research into "Myricetin," a structurally similar flavonoid that presents comparable bioavailability challenges, and "Myristic acid," a fatty acid commonly used in advanced drug delivery systems. These principles and protocols are directly applicable to lipophilic compounds like this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound inherently low?
A1: The poor oral bioavailability of this compound, like many flavonoids, stems from several factors. Its lipophilic nature leads to very low water solubility (an estimated 16.6 µg/mL for the similar compound myricetin), which is a prerequisite for absorption in the gastrointestinal (GI) tract[1][2]. Furthermore, once dissolved, it faces challenges with membrane permeability and is subject to extensive first-pass metabolism in the intestine and liver[3]. It may also be expelled back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp)[3][4].
Q2: What are the most common formulation strategies to overcome these bioavailability issues?
A2: Several advanced formulation strategies can significantly improve the bioavailability of poorly soluble drugs.[5][6] The most successful approaches for similar compounds involve lipid-based and nano-delivery systems, which enhance solubility and protect the drug from degradation and metabolism. Key strategies include:
-
Microemulsions and Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form fine oil-in-water emulsions in the GI tract, keeping the drug in a solubilized state for absorption.[1][5][6]
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids, such as myristic acid, that can encapsulate the drug, enhance its stability, and provide sustained release.[7][8]
-
Nanomicelles: Casein and other amphiphilic proteins can self-assemble into nanomicelles that encapsulate hydrophobic drugs, significantly increasing their water solubility and intestinal absorption.[9]
-
Cocrystals: Forming cocrystals with pharmaceutically acceptable coformers, such as carboxylic acids, can alter the drug's crystalline structure to improve its dissolution rate and solubility.[10]
Q3: How do lipid-based formulations enhance the absorption of this compound?
A3: Lipid-based formulations, such as those containing fatty acids, improve bioavailability through multiple mechanisms.[11] They increase the solubilization of the drug in the gut.[6] Digestion of these lipids by lipases forms monoglycerides and fatty acids, which create mixed micelles that further help to keep the drug dissolved.[11] Additionally, some lipid components can inhibit efflux transporters like P-gp and reduce the activity of metabolic enzymes (e.g., CYP450s) in the gut wall, thereby increasing the net amount of drug that reaches systemic circulation.[3][6]
Q4: Can Myristic acid itself be used to enhance bioavailability?
A4: Yes, Myristic acid, a C14 fatty acid, can be a key component in advanced drug delivery systems. It is used to form the solid lipid matrix in Solid Lipid Nanoparticles (SLNs), which have been shown to enhance the oral absorption of other insoluble drugs.[7][8] Additionally, myristic acid has been found to inhibit the activity of certain bacterial ABC transporters, suggesting a potential to modulate efflux pump activity, which could further enhance drug absorption.[12][13]
Troubleshooting Guides
Problem 1: Low drug loading and encapsulation efficiency (EE) in my nanoformulation.
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Drug Solubility in Lipid Matrix | Screen various solid lipids or oils. For this compound, lipids like myristic acid, stearic acid, or natural oils should be tested for maximum solubility.[7][11] | The drug must be soluble in the lipid phase to be efficiently encapsulated. Solubility in fatty acids is a key indicator.[11] |
| Drug Precipitation During Formulation | Optimize the homogenization speed, temperature, and duration. Ensure the drug is fully dissolved in the lipid phase before emulsification. | Rapid cooling or inefficient emulsification can cause the drug to crystallize out of the formulation before nanoparticles can form. |
| Incorrect Surfactant/Co-surfactant Ratio | Systematically vary the concentration and type of surfactants (e.g., Tween 80, Cremophor RH40) to find the optimal balance for nanoparticle stability.[1] | Surfactants are critical for stabilizing the nanoparticles and preventing drug leakage. An improper ratio can lead to poor encapsulation. |
| Suboptimal pH or Processing Parameters | For self-assembling systems like casein nanomicelles, optimize parameters such as pH, protein concentration, and ultrasonic power.[9] | These factors directly influence the self-assembly process and the capacity of the micelles to load the drug. For example, encapsulation yield for myricetin in casein micelles was shown to vary significantly with ultrasonic power.[9] |
Problem 2: My in vivo pharmacokinetic results show poor bioavailability despite excellent in vitro dissolution.
| Potential Cause | Troubleshooting Step | Rationale |
| In vivo Precipitation | Incorporate precipitation inhibitors, such as HPMC, into the formulation to create a supersaturated state that prevents the drug from crashing out of solution in the GI tract.[14] | The GI tract is a complex environment. A formulation may dissolve well in simple media but fail to keep the drug solubilized upon dilution and exposure to bile salts and enzymes. |
| Efflux Transporter Activity | Include excipients known to inhibit P-gp or other efflux transporters (e.g., some surfactants like Tween 80).[6] | Even if the drug is dissolved, it may be actively pumped out of the intestinal cells, preventing absorption.[4] |
| First-Pass Metabolism | Design the delivery system to promote lymphatic transport. Long-chain fatty acids in the formulation can stimulate the formation of chylomicrons, which are absorbed via the lymphatic system, bypassing the liver initially.[6] | Bypassing the liver reduces the extent of first-pass metabolism, a major barrier for many drugs.[3] |
| Permeability vs. Solubility Trade-off | Re-evaluate the formulation. High concentrations of solubility enhancers like cyclodextrins can sometimes reduce the free fraction of the drug available for permeation across the cell membrane.[2] | There is a delicate balance between enhancing solubility and maintaining the thermodynamic drive for the drug to pass through the intestinal wall.[2] |
Quantitative Data Summary
The following tables summarize quantitative data from studies on enhancing the bioavailability of the similar compound, myricetin, using various formulation strategies.
Table 1: Comparison of Myricetin Formulation Strategies and Bioavailability Enhancement
| Formulation Type | Key Components | Solubility Increase (fold) | Bioavailability Increase (fold vs. Suspension) | Reference |
| Microemulsion (MYR-ME) | Cremophor RH40 (12%), Tween 80 (6%), Transcutol HP (9%), WL 1349 (18%), Water (55%) | 1225 | 14.43 | [1] |
| Casein Nanomicelles | Casein, Myricetin (8:1 mass ratio) | N/A (Significantly improved) | N/A (Significantly higher intestinal absorption shown) | [9] |
Table 2: Optimized Parameters for Casein-Myricetin Nanomicelle Self-Assembly[9]
| Parameter | Optimal Value |
| pH | 5.5 |
| Casein Concentration | 2 mg/mL |
| Mass Ratio (Casein:Myricetin) | 8:1 |
| Ultrasonic Power | 300 W |
| Ultrasonic Time | 5 min |
| Ethanol Volume | 7 mL |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Casein Nanomicelles
This protocol is adapted from a method for preparing casein-myricetin nanomicelles and is expected to be effective for this compound.[9]
-
Stock Solution Preparation:
-
Prepare a 2 mg/mL casein solution in deionized water.
-
Prepare a stock solution of this compound in anhydrous ethanol.
-
-
Self-Assembly:
-
Adjust the pH of the casein solution to 5.5 using 0.1 M HCl.
-
Add the this compound ethanol solution to the casein solution dropwise while stirring to achieve a final casein-to-drug mass ratio of 8:1. The final volume of ethanol should be optimized (e.g., around 7 mL for a given batch size).
-
-
Homogenization:
-
Sonicate the mixture using a probe sonicator at 300 W for 5 minutes in an ice bath to control the temperature.
-
-
Purification:
-
Centrifuge the resulting nano-suspension at 10,000 rpm for 15 minutes to remove any non-encapsulated, precipitated drug.
-
Collect the supernatant containing the this compound-loaded nanomicelles for characterization (particle size, encapsulation efficiency).
-
Protocol 2: In Situ Single-Pass Intestinal Perfusion
This method is used to evaluate the intestinal absorption of a formulation compared to a control.[9]
-
Animal Preparation:
-
Fast male Sprague-Dawley rats (200-250 g) overnight with free access to water.
-
Anesthetize the rat with an appropriate anesthetic agent.
-
Through a midline abdominal incision, carefully expose the small intestine.
-
-
Intestinal Segment Isolation:
-
Select a segment of the jejunum (approx. 10-15 cm long).
-
Insert cannulas at both ends of the segment and tie them securely, avoiding any damage to the blood vessels.
-
-
Perfusion:
-
Gently rinse the intestinal lumen with 37°C saline to remove residual contents.
-
Perfuse the segment with Krebs-Ringer buffer at a constant flow rate (e.g., 0.2 mL/min) using a peristaltic pump until the outlet solution is clear.
-
Switch the perfusion solution to the test solution (e.g., this compound-loaded nanomicelles in buffer) and maintain the perfusion for 120 minutes.
-
-
Sample Collection:
-
Collect the perfusate from the outlet cannula at specified time intervals (e.g., every 15 minutes).
-
Record the exact weight of each collected sample.
-
-
Analysis:
-
Measure the concentration of this compound in the initial perfusion solution and in all collected samples using a validated HPLC method.
-
Calculate the absorption rate constant (Ka) and permeability coefficient (Papp) using appropriate equations, correcting for water flux.
-
Visualizations and Workflows
Caption: Key physiological barriers limiting the oral bioavailability of drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Drug Transporter-Metabolism Alliance: Uncovering and Defining the Interplay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myristic Acid Solid Lipid Nanoparticles Enhance the Oral Bioavailability and Therapeutic Efficacy of Rifaximin against MRSA Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Method for enhancing bioavailability of myricetin based on self‐assembly of casein–myricetin nanomicelles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Drug solubility in fatty acids as a formulation design approach for lipid-based formulations: a technical note - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Myristic Acid Inhibits the Activity of the Bacterial ABC Transporter BmrA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Myristic Acid Inhibits the Activity of the Bacterial ABC Transporter BmrA [mdpi.com]
- 14. mdpi.com [mdpi.com]
Myriceric acid B experimental controls and best practices
Technical Support Center: Myristic Acid
Important Note: The compound "Myriceric acid B" is not found in standard chemical and biological literature. This guide focuses on Myristic Acid (Tetradecanoic acid), a well-researched saturated fatty acid with significant biological activities, which is likely the compound of interest.
Frequently Asked Questions (FAQs)
Q1: What is Myristic Acid?
Myristic Acid (also known as Tetradecanoic acid, C14:0) is a common 14-carbon saturated fatty acid.[1] It is naturally found in animal and vegetable fats, such as nutmeg butter, coconut oil, palm kernel oil, and butterfat.[2][3] In biological systems, it serves as a crucial lipid anchor for proteins through a process called N-myristoylation, which is essential for protein localization and signal transduction.[4]
Q2: What is the primary mechanism of action for Myristic Acid in cellular studies?
Myristic Acid can influence several cellular pathways. It is known to activate the Toll-like receptor 4 (TLR4), leading to the activation of the NF-κB (nuclear factor kappa-B) signaling pathway.[5] This activation promotes the transcription of pro-inflammatory cytokines like IL-6 and TNF-α.[5][6] Additionally, it is a substrate for fatty acid synthase and can influence triglyceride production and lipid metabolism.[7]
Q3: How should I prepare a stock solution of Myristic Acid?
Myristic Acid is a crystalline solid at room temperature.[1] It is poorly soluble in water but soluble in organic solvents.[8]
-
Recommended Solvents: Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1]
-
Protocol:
-
Dissolve Myristic Acid in your solvent of choice (e.g., DMSO) to create a high-concentration stock solution (e.g., 100 mM). Solubility in DMSO is approximately 100 mg/mL (438 mM).[8]
-
To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.[2]
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -20°C (for up to 1 month) or -80°C (for up to 1-2 years) to avoid repeated freeze-thaw cycles.[2][9]
-
Q4: What are typical working concentrations for cell culture experiments?
The optimal concentration of Myristic Acid depends on the cell type and the specific biological question. Based on published studies, a good starting range is between 50 µM and 200 µM.
-
In bovine mammary epithelial cells, concentrations of 100 µM, 150 µM, and 200 µM were used to study triglyceride production.[7][9]
-
In studies on BV-2 microglial cells, Myristic Acid was used to investigate anti-inflammatory effects.[6][10]
-
It is always recommended to perform a dose-response experiment (e.g., using a cytotoxicity assay) to determine the optimal, non-toxic concentration for your specific cell line and experimental duration.
Troubleshooting Guide
Issue 1: Myristic Acid precipitates when added to my cell culture medium.
-
Cause A: Solvent Shock. The final concentration of the organic solvent (e.g., DMSO) in the medium is too high, causing the hydrophobic compound to crash out of solution.
-
Solution: Ensure the final solvent concentration is low, typically below 0.5% and ideally below 0.1%. Prepare intermediate dilutions in serum-free media before adding to the final culture vessel.
-
-
Cause B: Low Solubility in Aqueous Solutions. Myristic Acid has inherently low water solubility.
-
Solution: Consider conjugating Myristic Acid to a carrier protein like Bovine Serum Albumin (BSA). This mimics its physiological transport and significantly improves its solubility and delivery to cells.
-
Issue 2: I am not observing the expected biological effect (e.g., no NF-κB activation).
-
Cause A: Inactive Compound. The compound may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Solution: Use a fresh aliquot of your stock solution. If the problem persists, prepare a new stock from the solid compound. Store aliquots at -80°C for long-term stability.[9]
-
-
Cause B: Sub-optimal Concentration. The concentration used may be too low to elicit a response in your specific cell model.
-
Solution: Perform a dose-response experiment to identify the effective concentration range. Increase the concentration incrementally (e.g., 50 µM, 100 µM, 200 µM, 400 µM).
-
-
Cause C: Cell Line Insensitivity. The cell line you are using may not express the necessary receptors (like TLR4) or signaling components to respond to Myristic Acid.
-
Solution: Check the literature for your cell line's expression profile. Use a positive control cell line known to respond to Myristic Acid or saturated fatty acids.
-
-
Cause D: Metabolic Conversion. Cells can rapidly metabolize fatty acids.[11] Myristic acid might be quickly elongated, desaturated, or incorporated into complex lipids, reducing its availability to activate specific signaling pathways.
-
Solution: Consider shorter treatment times to capture the initial signaling events before the compound is extensively metabolized.
-
Issue 3: I am seeing high levels of cell death or non-specific toxicity.
-
Cause A: Lipo-toxicity. High concentrations of saturated fatty acids can be toxic to cells.
-
Solution: Determine the IC50 value using a cytotoxicity assay (see protocol below). Use concentrations well below the toxic threshold for your signaling experiments.
-
-
Cause B: Solvent Toxicity. The concentration of your organic solvent (e.g., DMSO) is too high.
-
Solution: Lower the final solvent concentration in your culture medium to <0.1%. Remember to include a vehicle control (medium + solvent) in all experiments to account for any solvent-induced effects.
-
Quantitative Data Summary
This table summarizes key quantitative data for Myristic Acid from various experimental contexts.
| Parameter | Value | Cell Line / System | Context |
| Effective Concentration | 100 - 200 µM | Bovine Mammary Epithelial Cells | Triglyceride Production[7][9] |
| Ki (Inhibitor Constant) | 35 µM | Cell-free assay | Inhibition of Src kinase[8] |
| Non-Cytotoxic Level | 25 µg/mL (~110 µM) | J774A.1 Macrophages | Anti-inflammatory Assay[9] |
| ED50 (In vivo) | 32 - 77 mg/kg (p.o.) | Mouse models | Anti-inflammatory & Analgesic[9] |
Experimental Protocols & Controls
Protocol 1: Cell Viability (MTT Assay)
This protocol determines the cytotoxic effect of Myristic Acid and helps establish the IC50 value.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 4,000-8,000 cells/well and allow them to adhere for 24 hours.[12]
-
Compound Preparation: Prepare serial dilutions of your Myristic Acid stock solution in culture medium. A typical concentration range to test would be 0, 25, 50, 100, 200, 400, and 800 µM.
-
Treatment: Remove the old medium and add 100 µL of the medium containing the different concentrations of Myristic Acid to the respective wells.
-
Controls:
-
Negative Control: Cells treated with medium only (no compound, no vehicle).
-
Vehicle Control: Cells treated with medium containing the same final concentration of the solvent (e.g., 0.1% DMSO) as the highest compound concentration.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., 10% DMSO or Staurosporine) to ensure the assay can detect cell death.
-
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Measurement: Read the absorbance at 560-570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Western Blot for NF-κB Pathway Activation
This protocol assesses the effect of Myristic Acid on the phosphorylation of key proteins in the NF-κB pathway.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentration of Myristic Acid (e.g., 100 µM) for a short duration (e.g., 15, 30, 60 minutes) to capture phosphorylation events.
-
Controls:
-
Negative/Vehicle Control: Treat cells with the vehicle (e.g., 0.1% DMSO) for the longest time point.
-
Positive Control: Treat cells with a known NF-κB activator like Lipopolysaccharide (LPS) (1 µg/mL) to confirm the cells are responsive and antibodies are working.[6]
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-p65, p-IκBα, and total p65/IκBα. Also probe a separate membrane or strip the current one for a loading control (e.g., GAPDH or β-actin).[6]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL (chemiluminescence) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the change in activation.
Visualizations
Experimental and Logical Workflows
Caption: General experimental workflow for studying the effects of Myristic Acid.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. glpbio.com [glpbio.com]
- 3. Myristic acid - American Chemical Society [acs.org]
- 4. Myristic Acid Derived Sophorolipid: Efficient Synthesis and Enhanced Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cambridge.org [cambridge.org]
- 6. Anti-inflammatory effects of myristic acid mediated by the NF-κB pathway in lipopolysaccharide-induced BV-2 microglial cells - Molecular Omics (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Anti-inflammatory effects of myristic acid mediated by the NF-κB pathway in lipopolysaccharide-induced BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Myristic acid utilization and processing in BC3H1 muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Palmitic Acid Exerts Anti-Tumorigenic Activities by Modulating Cellular Stress and Lipid Droplet Formation in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Myristic Acid vs. Palmitic Acid: A Comparative Guide on Efficacy in Modulating Plasma Lipids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of myristic acid and palmitic acid in modulating plasma lipid profiles, supported by experimental data. The information is intended for researchers, scientists, and professionals involved in drug development and nutritional science.
Introduction
Myristic acid (14:0) and palmitic acid (16:0) are long-chain saturated fatty acids commonly found in the human diet. While structurally similar, evidence suggests they exert differential effects on plasma cholesterol and lipoprotein levels, which are key biomarkers for cardiovascular disease risk. This guide summarizes the key comparative data on their efficacy, details the experimental protocols used in pivotal studies, and illustrates the underlying biological pathways.
Quantitative Data Summary
The following table summarizes the quantitative effects of myristic acid and palmitic acid on various plasma lipid and lipoprotein parameters as reported in a key comparative study.
| Parameter | Myristic Acid Effect | Palmitic Acid Effect | Reference |
| Total Cholesterol | Significant Increase | Moderate Increase | [Zock et al., 1994] |
| LDL Cholesterol | Significant Increase | Moderate Increase | [Zock et al., 1994] |
| HDL Cholesterol | Moderate Increase | No Significant Change | [Zock et al., 1994] |
| Triglycerides | No Significant Change | No Significant Change | [Zock et al., 1994] |
| Apolipoprotein B | Significant Increase | Moderate Increase | [Zock et al., 1994] |
| Apolipoprotein A-I | Significant Increase | No Significant Change | [Zock et al., 1994] |
Experimental Protocols
The data presented above is primarily derived from randomized, controlled dietary intervention studies. A representative experimental protocol is detailed below.
Objective: To compare the effects of diets enriched with either myristic acid or palmitic acid on plasma lipid and lipoprotein concentrations in healthy human subjects.
Study Design: A randomized, crossover design with three experimental periods. Each participant consumes three different diets for a specified duration (e.g., 3 weeks) with washout periods in between.
Participants: Healthy normocholesterolemic men and women.
Diets:
-
Baseline Diet: A diet designed to represent an average Western diet.
-
Myristic Acid-Enriched Diet: A diet where a portion of the carbohydrate or other fatty acid content is replaced with a fat source rich in myristic acid (e.g., a custom-made fat blend).
-
Palmitic Acid-Enriched Diet: A diet where a portion of the carbohydrate or other fatty acid content is replaced with a fat source rich in palmitic acid (e.g., palm oil).
Key Methodologies:
-
Dietary Control: All meals are prepared and provided to the participants to ensure strict adherence to the assigned diets. The fatty acid composition of the diets is meticulously analyzed.
-
Blood Sampling: Fasting blood samples are collected from participants at the end of each dietary period.
-
Lipid and Lipoprotein Analysis: Plasma samples are analyzed for total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides using standard enzymatic methods. Apolipoproteins A-I and B are typically measured by immunoturbidimetry.
-
LDL Receptor Activity Assay (in mechanistic studies): In more mechanistic studies, LDL receptor activity can be assessed in isolated peripheral blood mononuclear cells (PBMCs). This often involves incubating the cells with radiolabeled LDL and measuring the amount of LDL bound, internalized, and degraded.
Visualizations
Signaling Pathway
Caption: Differential Impact of Myristic and Palmitic Acid on LDL Receptor Pathway.
Experimental Workflow
Myriceric Acid B: A Comparative Analysis Against Standard of Care HIV-1 Entry Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Myriceric acid B, a naturally occurring compound, has been identified as a potent inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) entry, targeting the viral glycoprotein 41 (gp41). This guide provides a comparative overview of this compound against current standard of care HIV-1 entry inhibitors, offering available experimental data, mechanistic insights, and detailed protocols to inform further research and drug development efforts.
Executive Summary
This compound presents a promising scaffold for the development of novel anti-HIV-1 therapeutics. Its mechanism, targeting the gp41 fusion protein, aligns it with the established fusion inhibitor class of antiretrovirals. However, a comprehensive evaluation of its antiviral potency in direct comparison to approved drugs is pending the availability of specific anti-HIV-1 IC50 or EC50 values in publicly accessible literature. This guide summarizes the known biological activities of this compound and provides a detailed comparison with the standard of care entry inhibitors: Enfuvirtide, Maraviroc, and Ibalizumab.
Quantitative Data Comparison
A direct quantitative comparison of the anti-HIV-1 potency of this compound with standard of care drugs is challenging due to the current lack of publicly available specific IC50 or EC50 values for its anti-HIV-1 activity. The table below summarizes the available potency data for standard of care entry inhibitors.
| Drug | Target | Drug Class | Potency (IC50/EC50/IC90) | Cell Line/Assay |
| This compound | HIV-1 gp41 | Not Applicable | Anti-HIV-1 data not available | Not Applicable |
| DPPH radical scavenging | Antioxidant | IC50: 21.8 µM[1] | Biochemical Assay | |
| Aromatase | Enzyme Inhibitor | IC50: 6.8 µM[1] | Biochemical Assay | |
| MOLT-3 cell line | Cytotoxicity | IC50: 3.9 µM[1] | Cell-based Assay | |
| Enfuvirtide | HIV-1 gp41 | Fusion Inhibitor | IC50: 23 ± 6 nM[2] | Cell-cell fusion assay |
| IC50: 3 nM | HIV-1 IIIB/LAI in CEM cells | |||
| Maraviroc | CCR5 | CCR5 Antagonist | IC50: 3.3 nM (MIP-1α binding)[3] | Cell-free binding assay |
| IC50: 7.2 nM (MIP-1β binding)[3] | Cell-free binding assay | |||
| IC50: 5.2 nM (RANTES binding)[3] | Cell-free binding assay | |||
| Ibalizumab | CD4 | Post-attachment Inhibitor | Geometric mean IC50: 4 and 6 ng/ml (bispecific antibodies)[2] | TZM-bl pseudovirus neutralization assay |
Mechanism of Action
This compound is reported to be a potent HIV-1 entry inhibitor that targets the viral glycoprotein gp41.[1] Gp41 is a transmembrane protein crucial for the fusion of the viral and host cell membranes, a critical step for viral entry. By targeting gp41, this compound is believed to interfere with the conformational changes required for membrane fusion.
Standard of Care Entry Inhibitors:
-
Enfuvirtide: A synthetic peptide that mimics a segment of gp41. It binds to the N-terminal heptad repeat (HR1) of gp41, preventing the formation of the six-helix bundle, a structure essential for membrane fusion.[4][5]
-
Maraviroc: A small molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[3] It binds to CCR5 on the host cell surface, inducing a conformational change that prevents the HIV-1 surface glycoprotein gp120 from interacting with this co-receptor, thereby blocking the entry of CCR5-tropic HIV-1 strains.[6]
-
Ibalizumab: A humanized monoclonal antibody that binds to domain 2 of the CD4 receptor on host cells. This binding is non-competitive with gp120 binding but prevents the conformational changes in the CD4-gp120 complex necessary for the subsequent interaction with co-receptors (CCR5 or CXCR4), thus inhibiting viral entry.[7]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
References
- 1. targetmol.cn [targetmol.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Enfuvirtide (T20)-Based Lipopeptide Is a Potent HIV-1 Cell Fusion Inhibitor: Implications for Viral Entry and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of HIV Entry by Targeting the Envelope Transmembrane Subunit gp41 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Myriceric Acid B Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients is paramount. Myriceric acid B, a triterpenoid with potential therapeutic properties, requires robust and reliable analytical methods for its determination in various matrices. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the quantification of this compound. A hypothetical cross-validation scenario is presented to highlight the performance characteristics of each method.
Comparison of Analytical Method Performance
The selection of an analytical method is often a trade-off between sensitivity, selectivity, cost, and complexity. The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of a triterpenoid acid, serving as a proxy for this compound.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.999 |
| Accuracy (%) | 95.0 - 105.0 | 98.0 - 102.0 |
| Precision (RSD %) | < 2.0 | < 1.5 |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.01 ng/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 0.03 ng/mL |
| Selectivity | Moderate | High |
| Cost | Lower | Higher |
| Throughput | High | Moderate |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are representative experimental protocols for the quantification of this compound using HPLC-UV and LC-MS/MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in methanol.
-
Use sonication to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol (1 mg/mL).
-
Perform serial dilutions to create a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
An ultra-high performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions: A specific precursor-to-product ion transition for this compound would be determined and optimized (e.g., m/z [M-H]⁻ → fragment ion).
-
Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
Sample Preparation:
-
Perform a liquid-liquid extraction or solid-phase extraction to isolate this compound from the sample matrix.
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase composition.
-
Filter the final solution through a 0.22 µm syringe filter.
Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol (1 mg/mL).
-
Perform serial dilutions to create calibration standards ranging from 0.01 ng/mL to 100 ng/mL.
Cross-Validation Workflow
Cross-validation ensures that different analytical methods provide comparable results. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Caption: Cross-validation workflow for two analytical methods.
Navigating the Nuances of Myristic Acid: A Comparative Guide to its Experimental Reproducibility
For researchers and drug development professionals delving into the world of saturated fatty acids, the reproducibility of experimental results is paramount. This guide provides a comprehensive comparison of the biological activities of Myristic acid, a 14-carbon saturated fatty acid, with relevant alternatives, supported by experimental data and detailed methodologies. Our aim is to offer an objective resource to aid in the critical evaluation and replication of key findings.
Myristic acid, also known as tetradecanoic acid, has been the subject of numerous studies exploring its diverse roles in biological systems.[1][2][3][4][5][6][7][8][9][10] To ensure clarity and facilitate comparative analysis, this guide will focus on its well-documented effects and compare them with other relevant fatty acids where data is available.
Comparative Analysis of Biological Activities
To provide a clear overview of Myristic acid's performance against other fatty acids, the following table summarizes key quantitative data from various studies.
| Biological Activity | Myristic Acid | Palmitic Acid | Stearic Acid | Oleic Acid | Experimental Model | Source |
| Anxiolytic-like Effects (Elevated Plus Maze) | Increased time in open arms | Not Reported | Not Reported | Not Reported | Wistar Rats | [11] |
| LDL Cholesterol Modulation | Raises LDL | Raises LDL | Neutral/Slight Increase | Lowers LDL | Human Studies | [2] |
| Inflammation (IL-10 Production) | Increased IL-10 | Not Reported | Not Reported | Not Reported | LPS-stimulated macrophages | |
| N-myristoyltransferase (NMT) Inhibition | Inhibitor | Not Reported | Not Reported | Not Reported | In vitro assay |
Caption: Comparative data on the biological effects of Myristic acid and other common fatty acids.
In-Depth Look at Experimental Protocols
Reproducibility hinges on meticulous methodology. Below are detailed protocols for key experiments investigating the effects of Myristic acid.
Anxiolytic-like Effects Assessment using the Elevated Plus Maze
This experiment evaluates the potential anxiety-reducing effects of a compound in rodents.
Methodology:
-
Subjects: Male Wistar rats are used.
-
Apparatus: An elevated plus maze, consisting of two open arms and two closed arms, is elevated above the floor.
-
Procedure:
-
Rats are administered Myristic acid (or a vehicle control) intraperitoneally.
-
After a set acclimatization period, each rat is placed at the center of the maze, facing an open arm.
-
The animal's behavior is recorded for a 5-minute period.
-
Key parameters measured include the time spent in the open arms versus the closed arms and the number of entries into each arm type.
-
-
Data Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.[11]
Experimental Workflow for Elevated Plus Maze:
Caption: Workflow for assessing anxiolytic-like effects.
Signaling Pathways Implicated in Myristic Acid's Actions
Myristic acid is known to influence several key signaling pathways, primarily through its role in protein myristoylation, a lipid modification process.
Protein N-Myristoylation Pathway
N-myristoylation is a crucial cellular process where Myristic acid is covalently attached to the N-terminal glycine residue of many proteins. This modification is catalyzed by the enzyme N-myristoyltransferase (NMT) and is vital for protein localization and function.
Signaling Pathway Diagram:
Caption: The N-myristoylation signaling pathway.
The inhibition of this pathway by Myristic acid analogs is an active area of research, particularly for the development of antifungal and anticancer agents.
Conclusion
The reproducibility of experimental findings for Myristic acid is crucial for advancing our understanding of its physiological and pathological roles. This guide provides a foundational comparison and detailed methodologies to aid researchers in their endeavors. By presenting data in a structured format and visualizing complex processes, we hope to facilitate a more objective and thorough approach to the study of this ubiquitous fatty acid. Further research with standardized protocols will be essential to fully elucidate the comparative effects of Myristic acid and its alternatives.
References
- 1. MYRISTIC ACID - Ataman Kimya [atamanchemicals.com]
- 2. Myristic acid - Wikipedia [en.wikipedia.org]
- 3. MYRISTIC ACID - Ataman Kimya [atamanchemicals.com]
- 4. Chempri [chempri.com]
- 5. MYRISTIC ACID - Ataman Kimya [atamanchemicals.com]
- 6. vocabulary.com [vocabulary.com]
- 7. Myristic Acid - MeSH - NCBI [ncbi.nlm.nih.gov]
- 8. Myristic acid - American Chemical Society [acs.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Exposome-Explorer - Myristic acid (14:0) (Compound) [exposome-explorer.iarc.fr]
- 11. Myristic Acid Produces Anxiolytic-Like Effects in Wistar Rats in the Elevated Plus Maze - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Myriceric Acid B: A Comparative Analysis Against Known HIV-1 Fusion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Myriceric acid B against established HIV-1 entry inhibitors, Enfuvirtide and Sifuvirtide. This compound has been identified as a potent HIV-1 entry inhibitor targeting the viral glycoprotein gp41, a critical component of the virus's fusion machinery. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and workflows to offer an objective performance comparison.
Quantitative Inhibitory Activities
While this compound is described as a potent HIV-1 entry inhibitor, specific IC50 values for its anti-HIV-1 activity are not publicly available at present. However, its inhibitory potential has been quantified in other biological assays. The following tables summarize the available IC50 values for this compound in various assays and compare the anti-HIV-1 potencies of the benchmark inhibitors, Enfuvirtide and Sifuvirtide.
Table 1: Inhibitory and Cytotoxic Activities of this compound
| Activity | IC50 (µM) |
| DPPH Radical Scavenging | 21.8[1] |
| Aromatase Inhibition | 6.8[1] |
| Cytotoxicity (MOLT-3 cell line) | 3.9[1] |
Table 2: Comparative Anti-HIV-1 Activity of Enfuvirtide and Sifuvirtide
| Inhibitor | HIV-1 Strain(s) | Assay Type | IC50 (nM) |
| Enfuvirtide (T-20) | Laboratory-adapted & Primary Isolates | Cell-cell fusion | 23 ± 6 |
| Enfuvirtide-resistant strains | Virus Replication | >100 (variable) | |
| Sifuvirtide | Wide range of primary and laboratory-adapted isolates | Cell-cell fusion | Highly potent (strain dependent) |
| T20-resistant strains | Virus Replication | Highly effective |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are protocols for key assays cited in this guide.
HIV-1 Inhibition Assay (Cell-Based)
This protocol is a generalized procedure for determining the anti-HIV-1 activity of a compound using a cell-based assay, such as a cell-cell fusion or virus replication assay.
a. Cell-Cell Fusion Assay:
-
Objective: To measure the ability of a compound to inhibit the fusion of HIV-1 envelope-expressing cells with CD4+ target cells.
-
Effector Cells: A cell line (e.g., H9 or CHO) engineered to express the HIV-1 envelope glycoproteins (gp120/gp41) on their surface.
-
Target Cells: A cell line (e.g., MT-2 or TZM-bl) that expresses CD4 and a coreceptor (CXCR4 or CCR5) and contains a reporter gene (e.g., luciferase or β-galactosidase) under the control of the HIV-1 LTR promoter.
-
Procedure:
-
Effector and target cells are co-cultured in a 96-well plate.
-
The test compound (e.g., this compound, Enfuvirtide) is added to the co-culture at various concentrations.
-
The plate is incubated to allow for cell fusion.
-
Upon fusion, the Tat protein from the effector cells transactivates the LTR promoter in the target cells, leading to the expression of the reporter gene.
-
The reporter gene activity is measured (e.g., luminescence for luciferase).
-
The IC50 value is calculated as the concentration of the compound that inhibits reporter activity by 50% compared to the untreated control.
-
b. Virus Replication Assay:
-
Objective: To measure the ability of a compound to inhibit the replication of HIV-1 in a susceptible cell line.
-
Cells: A susceptible cell line, such as MT-4 cells or peripheral blood mononuclear cells (PBMCs).
-
Virus: A laboratory-adapted or clinical isolate of HIV-1.
-
Procedure:
-
Cells are infected with a known amount of HIV-1.
-
The test compound is added at various concentrations.
-
The culture is incubated for a period of time (e.g., 3-7 days) to allow for virus replication.
-
Virus replication is quantified by measuring the amount of a viral protein (e.g., p24 antigen) in the culture supernatant using an ELISA.
-
The IC50 value is calculated as the concentration of the compound that inhibits p24 production by 50% compared to the untreated control.
-
DPPH Radical Scavenging Assay
-
Objective: To determine the free radical scavenging (antioxidant) activity of a compound.
-
Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant, the DPPH radical is reduced, and the color of the solution changes to pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
-
Procedure:
-
A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
The test compound is added to the DPPH solution at various concentrations.
-
The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound. The IC50 is the concentration of the compound that scavenges 50% of the DPPH radicals.
-
Visualizations
The following diagrams illustrate the HIV-1 entry pathway and a general workflow for evaluating HIV-1 inhibitors.
Caption: HIV-1 entry and fusion mechanism with points of inhibition by gp41-targeting drugs.
Caption: Experimental workflow for determining the anti-HIV-1 activity of a test compound.
References
In Vivo Validation of Myriceric Acid B: A Comparative Analysis
For researchers, scientists, and drug development professionals, the validation of in vitro findings through robust in vivo studies is a critical step in the drug discovery pipeline. This guide provides a comprehensive overview of the current state of research on Myriceric acid B and offers a comparative analysis with the well-studied saturated fatty acid, Myristic acid, to illustrate the pathway from in vitro discovery to in vivo validation.
Currently, there are no published in vivo studies specifically validating the in vitro findings of this compound. In vitro research has identified this compound as a potent inhibitor of HIV-1 entry by targeting the gp41 protein. To provide a framework for potential future in vivo validation of this compound, this guide presents a comparative analysis with Myristic acid, a structurally related compound with a wealth of both in vitro and in vivo data on its anti-inflammatory and anti-cancer properties.
This compound: In Vitro Findings
This compound has demonstrated promising antiviral activity in laboratory settings.
| In Vitro Finding | Method | Target | Efficacy |
| Anti-HIV-1 Activity | Cell-based assays | HIV-1 gp41 | Potent inhibitor of viral entry |
Experimental Protocol: In Vitro Anti-HIV-1 Assay
A typical in vitro anti-HIV-1 assay to determine the efficacy of this compound would involve the following steps:
-
Cell Culture: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 promoter, are cultured under standard conditions.
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to obtain a range of concentrations.
-
Infection: TZM-bl cells are pre-incubated with varying concentrations of this compound for a short period before being infected with a known titer of HIV-1.
-
Incubation: The infected cells are incubated for 48 hours to allow for viral entry, replication, and activation of the luciferase reporter gene.
-
Luciferase Assay: A luciferase assay system is used to measure the luminescence produced by the cells, which is proportional to the level of HIV-1 infection.
-
Data Analysis: The percentage of viral inhibition is calculated for each concentration of this compound, and the IC50 (the concentration at which 50% of viral replication is inhibited) is determined.
Myristic Acid: A Case Study in In Vivo Validation
Myristic acid, a 14-carbon saturated fatty acid, has been investigated for various biological activities. The following sections detail the in vivo validation of its in vitro anti-inflammatory and anti-cancer findings.
Anti-inflammatory Activity
In vitro studies have suggested that Myristic acid possesses anti-inflammatory properties, potentially through the modulation of the NF-κB pathway.[1] These findings have been substantiated in animal models.
Comparison of In Vitro and In Vivo Anti-inflammatory Findings for Myristic Acid
| In Vitro Finding | In Vivo Validation | Animal Model | Key Outcomes |
| Inhibition of pro-inflammatory cytokine production in macrophages | Reduction of ear edema[2][3] | Mouse | Significant decrease in inflammation |
| Downregulation of NF-κB signaling pathway[1] | Attenuation of systemic inflammation in a candidiasis model[4] | Zebrafish | Increased survival and reduced fungal burden[4] |
Experimental Protocol: TPA-Induced Ear Edema in Mice [2]
-
Animals: Male ICR mice are used for the experiment.
-
Induction of Inflammation: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in acetone is topically applied to the right ear of each mouse to induce inflammation.
-
Treatment: Myristic acid, dissolved in a suitable vehicle, is administered orally or topically to the mice at different doses. A control group receives the vehicle alone.
-
Assessment of Edema: After a specific period (e.g., 6 hours), the thickness of both ears is measured using a digital caliper. The difference in thickness between the right and left ears is calculated as an indicator of edema.
-
Data Analysis: The percentage of inhibition of edema by Myristic acid treatment is calculated by comparing the edema in the treated groups to the control group.
Anti-cancer Activity
In vitro studies have indicated that Myristic acid can inhibit the proliferation of cancer cells.[5] These observations have been followed up with in vivo studies to assess its anti-tumor efficacy.
Comparison of In Vitro and In Vivo Anti-cancer Findings for Myristic Acid
| In Vitro Finding | In Vivo Validation | Animal Model | Key Outcomes |
| Inhibition of gastric cancer cell proliferation[5] | Reduction in tumor growth[5] | Nude mice with SGC-7901 xenografts | 54.3% lower cancer growth compared to control[5] |
| Induction of apoptosis in endometrial cancer cells[6] | Reduced tumor growth[6] | Transgenic mouse model of endometrial cancer | Significant inhibition of tumor development[6] |
Experimental Protocol: Gastric Cancer Xenograft Model in Nude Mice [5]
-
Cell Culture: Human gastric cancer cells (e.g., SGC-7901) are cultured in vitro.
-
Animal Model: Athymic nude mice are used for the study.
-
Tumor Implantation: A suspension of SGC-7901 cells is subcutaneously injected into the flank of each mouse.
-
Treatment: Once the tumors reach a palpable size, the mice are randomly assigned to treatment and control groups. The treatment group receives Myristic acid (e.g., 50 mg/kg) via oral gavage or intraperitoneal injection daily. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
Data Analysis: The tumor growth curves and final tumor weights of the treated and control groups are compared to determine the anti-tumor efficacy of Myristic acid.
Signaling Pathways and Mechanisms of Action
Visualizing the proposed mechanisms of action can aid in understanding the molecular basis of a compound's activity and guide further research.
Caption: Proposed mechanism of this compound as an HIV-1 entry inhibitor.
Caption: Myristic acid's anti-inflammatory effect via the NF-κB pathway.
Conclusion and Future Directions
While in vitro studies have positioned this compound as a promising anti-HIV-1 agent, the absence of in vivo data represents a significant knowledge gap. The established pathway of in vitro discovery followed by in vivo validation, as exemplified by Myristic acid, provides a clear roadmap for the future development of this compound. Future research should prioritize in vivo studies in relevant animal models to assess the efficacy, pharmacokinetics, and safety of this compound. Such studies will be crucial in determining its potential as a viable therapeutic candidate.
References
- 1. Anti-inflammatory effects of myristic acid mediated by the NF-κB pathway in lipopolysaccharide-induced BV-2 microglial cells - Molecular Omics (RSC Publishing) [pubs.rsc.org]
- 2. Myristic acid reduces skin inflammation and nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory potential of myristic acid and palmitic acid synergism against systemic candidiasis in Danio rerio (Zebrafish) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palmitic Acid Inhibits the Growth and Metastasis of Gastric Cancer by Blocking the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Confirming Myriceric Acid B Target Engagement with HIV-1 gp41: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Myriceric acid B has emerged as a potent inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) entry, with its primary target identified as the viral envelope glycoprotein gp41. This guide provides a comparative analysis of the experimental data supporting this target engagement, alongside alternative therapeutic agents that target the same viral protein. The information is presented to facilitate objective evaluation and to provide a foundation for further research and development.
Quantitative Comparison of Anti-HIV-1 Activity
The inhibitory efficacy of this compound against HIV-1 has been quantified using a pseudovirus infection assay. The results are compared with Enfuvirtide (T-20), a well-established gp41-targeting fusion inhibitor.
| Compound | Target | Assay Type | IC50 |
| This compound | HIV-1 gp41 | HIV-1 Env Pseudovirus Assay | (8.3 ± 0.2) mg·L-1[1] |
| Enfuvirtide (T-20) | HIV-1 gp41 | HIV-1 Env-mediated cell-cell fusion | ~5 ng/mL (approx. 1 nM) |
Mechanism of Action: Inhibition of gp41 Six-Helix Bundle Formation
The primary mechanism by which this compound inhibits HIV-1 entry is through the disruption of the gp41 six-helix bundle formation, a critical step in the viral fusion process. This has been elucidated through a combination of experimental assays and computational modeling.
Signaling Pathway of HIV-1 Entry and Inhibition by this compound
The process of HIV-1 entry into a host cell is a multi-step cascade involving conformational changes in the viral envelope glycoproteins gp120 and gp41. This compound intervenes in this pathway by binding to the gp41 N-trimeric coiled-coil, thereby preventing the subsequent formation of the six-helix bundle.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
